Technical Documentation Center

trans-Vaccenate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-Vaccenate

Core Science & Biosynthesis

Foundational

Biological Function of Trans-Vaccenic Acid (TVA): A Technical Guide for Research & Development

Executive Technical Summary Trans-vaccenic acid (TVA) (18:1 trans-11) is the predominant trans fatty acid found in ruminant-derived foods (dairy, beef, lamb).[1] Historically characterized primarily as a metabolic precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Trans-vaccenic acid (TVA) (18:1 trans-11) is the predominant trans fatty acid found in ruminant-derived foods (dairy, beef, lamb).[1] Historically characterized primarily as a metabolic precursor to Conjugated Linoleic Acid (CLA), TVA has recently been reclassified as a bioactive immunomodulator with direct therapeutic potential.

Key Breakthrough (2023): Research published in Nature has identified TVA as a ligand for the G-protein coupled receptor GPR43 (FFAR2) . Unlike short-chain fatty acids (SCFAs) that activate GPR43 to suppress cAMP, TVA antagonizes this pathway, leading to the activation of the cAMP-PKA-CREB axis .[1][2][3] This mechanism reprograms CD8+ T cells, enhancing their effector function and promoting anti-tumor immunity.[4][5]

This guide details the structural biology, signaling mechanisms, and experimental protocols required to investigate TVA in drug development and immunological research.

Part 1: Structural & Biosynthetic Context

Chemical Identity

TVA is a monounsaturated fatty acid (MUFA) with 18 carbons and a double bond at the 11th carbon in the trans configuration.[6]

  • IUPAC Name: (E)-11-Octadecenoic acid

  • Lipid Number: C18:1 trans-11[6][7]

  • CAS Number: 693-72-1

The "Trans Fat" Dichotomy

It is critical for researchers to distinguish TVA from industrial trans fats (iTFAs) like Elaidic Acid (C18:1 trans-9).[8] While iTFAs are produced via partial hydrogenation of vegetable oils and are strongly linked to cardiovascular pathology, TVA is produced via biohydrogenation by rumen bacteria (Butyrivibrio fibrisolvens).

Table 1: Comparative Biological Profile (TVA vs. Elaidic Acid)

FeatureTrans-Vaccenic Acid (TVA)Elaidic Acid (EA)
Double Bond Position trans-11trans-9
Origin Ruminant BiohydrogenationIndustrial Hydrogenation
Endothelial Effect Neutral / Anti-inflammatory (↓ ICAM-1)Pro-inflammatory (↑ VCAM-1, IL-6)
Metabolic Fate ~19% converts to CLA (Rumenic Acid)Poor substrate for desaturation
Immunology Enhances CD8+ T cell function Promotes systemic inflammation

Part 2: Mechanism of Action (The GPR43-CREB Axis)

The defining biological function of TVA in an immunological context is its interaction with the GPR43 receptor on CD8+ T cells.[5]

The Signaling Pathway

GPR43 (FFAR2) is typically activated by gut-microbiota-derived SCFAs (e.g., propionate, butyrate).[2][9] Canonical GPR43 activation couples to


 proteins, inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP.[10][11]

TVA acts as an extrinsic reprogrammer:

  • Binding: TVA binds to GPR43 on the surface of CD8+ T cells.[5]

  • Antagonism: Instead of activating the

    
     pathway, TVA antagonizes the receptor (or blocks SCFA-mediated depression of cAMP).
    
  • cAMP Surge: This relieves the inhibition on Adenylyl Cyclase, leading to increased intracellular cAMP.

  • PKA Activation: High cAMP levels activate Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA phosphorylates the Cyclic AMP Response Element-Binding protein (CREB).

  • Gene Transcription: pCREB translocates to the nucleus, driving the transcription of genes essential for T cell survival and effector function (e.g., Bcl2).

Pathway Visualization

The following diagram illustrates the differential signaling of TVA compared to canonical SCFAs.

GPR43_Signaling TVA Trans-Vaccenic Acid (Extrinsic/Dietary) GPR43 GPR43 (FFAR2) Receptor TVA->GPR43 Antagonizes / Ligand Binding Gi Gi/o Protein TVA->Gi Blocks Inhibition SCFA SCFAs (Propionate/Butyrate) (Intrinsic/Microbial) SCFA->GPR43 Activates GPR43->Gi Canonical Signaling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Phosphorylated) CREB->pCREB Nucleus Nucleus (Gene Transcription) pCREB->Nucleus Translocates Effector Enhanced CD8+ T Cell Function & Survival Nucleus->Effector Promotes

Figure 1: The TVA-GPR43-CREB signaling axis.[1][2][3][12] TVA antagonizes the canonical Gi-coupled inhibition of cAMP, restoring PKA activity and promoting CD8+ T cell effector function.

Part 3: Metabolic Fate & CLA Conversion

While the direct GPR43 interaction is the primary interest for immunotherapy, researchers must account for TVA's metabolic conversion to Conjugated Linoleic Acid (CLA), which has its own bioactive profile.

Endogenous Desaturation

Humans and mice possess the enzyme Delta-9 Desaturase (Stearoyl-CoA Desaturase-1, SCD1).

  • Substrate: TVA (C18:1 trans-11).

  • Reaction: Insertion of a cis-9 double bond.

  • Product: Rumenic Acid (C18:2 cis-9, trans-11), the primary isomer of CLA.[7]

  • Conversion Efficiency: Approximately 19% of dietary TVA is converted to CLA in humans.

Research Implication: When conducting in vivo studies with TVA, controls must be established to distinguish between effects driven by TVA itself versus those driven by the metabolite CLA. Using SCD1 inhibitors (e.g., A939572) can help isolate TVA-specific effects.

Part 4: Experimental Protocols

This section outlines validated workflows for studying TVA in an immunological context, specifically targeting CD8+ T cell activation.

In Vitro CD8+ T Cell Assay

Objective: Assess the impact of TVA on T cell effector function (IFN-


 and TNF-

production).

Reagents:

  • TVA Stock: Dissolve TVA powder in DMSO or Ethanol. Conjugate with BSA (Fatty Acid Free) for cell culture stability.

    • Molar Ratio: 2:1 or 4:1 (FA:BSA).

  • Vehicle Control: BSA in media + equivalent DMSO concentration.

  • Media: RPMI-1640 + 10% FBS (charcoal-stripped FBS is preferred to remove endogenous lipids).

Protocol Steps:

  • Isolation: Isolate CD8+ T cells from murine spleen or human PBMCs using magnetic bead negative selection (purity >90%).

  • Activation: Stimulate cells with anti-CD3 (plate-bound, 5 µg/mL) and anti-CD28 (soluble, 2 µg/mL) antibodies.

  • Treatment:

    • Treat cells with TVA-BSA complex.

    • Effective Range:20 µM – 100 µM . (Note: >200 µM may induce lipotoxicity).

    • Duration: 48 to 72 hours.

  • Functional Readout:

    • Flow Cytometry: Intracellular staining for IFN-

      
      , TNF-
      
      
      
      , and Granzyme B.
    • Western Blot: Lyse cells at 30-60 mins post-treatment to check p-CREB (Ser133) levels.

Experimental Workflow Diagram

Protocol_Workflow cluster_prep Preparation Phase cluster_culture Cell Culture Phase cluster_analysis Analysis Phase TVA_Stock TVA Stock (in DMSO) BSA_Conj BSA Conjugation (37°C, 30 min) TVA_Stock->BSA_Conj Treatment TVA Treatment (40-100 µM, 48h) BSA_Conj->Treatment Add to Media Isolation CD8+ T Cell Isolation Activation Activation (anti-CD3/CD28) Isolation->Activation Activation->Treatment FACS Flow Cytometry (IFN-γ, TNF-α) Treatment->FACS WB Western Blot (p-CREB) Treatment->WB

Figure 2: Standardized workflow for assessing TVA-mediated immunomodulation in vitro.

Part 5: Therapeutic Potential & Drug Development

Adjuvant in Cancer Immunotherapy

The discovery that TVA enhances CD8+ T cell function suggests high potential as a nutritional adjuvant to checkpoint blockade therapy (e.g., anti-PD-1/PD-L1).

  • Mechanism: TVA increases the infiltration and cytotoxic activity of T cells within the tumor microenvironment (TME).

  • Synergy: In murine melanoma models (B16F10), TVA supplementation synergized with anti-PD-1 therapy to significantly reduce tumor volume compared to anti-PD-1 alone.

Challenges in Formulation
  • Bioavailability: Free fatty acids have short half-lives. Development of TVA-enriched lipid nanoparticles or stable esters may improve delivery to the TME.

  • Dietary vs. Pharmacological: While dietary intake (via dairy/beef) increases circulating TVA, pharmacological doses may be required to reach the threshold for GPR43 antagonism in dense tumors.

References

  • Fan, H., Xia, S., Xiang, J. et al. (2023).[4][5] Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity.[1][2][3][4][5][13] Nature, 623, 1034–1043. [Link][4]

  • Turpeinen, A. M., et al. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans. The American Journal of Clinical Nutrition, 76(3), 504–510. [Link]

  • Mozaffarian, D., et al. (2006). Trans fatty acids and cardiovascular disease. New England Journal of Medicine, 354, 1601-1613. [Link]

  • Ang, Z., et al. (2016).[10] The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA. Cell Reports, 17(10), 2721-2733. [Link]

  • Iwata, N. G., et al. (2011). Trans fatty acids induce vascular inflammation and reduce vascular nitric oxide production in endothelial cells. PLoS One, 6(12), e29600. [Link]

Sources

Exploratory

Metabolic Origins and Systemic Dynamics of Trans-Vaccenic Acid (TVA) in Mammalian Systems

The following technical guide details the metabolic origins, systemic dynamics, and experimental validation of Trans-Vaccenic Acid (TVA) in mammalian systems. Executive Directive: The "Endogenous" Paradox Status: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic origins, systemic dynamics, and experimental validation of Trans-Vaccenic Acid (TVA) in mammalian systems.

Executive Directive: The "Endogenous" Paradox

Status: Senior Scientist Advisory Core Insight: The concept of "endogenous synthesis" of Trans-Vaccenic Acid (TVA; trans-11 18:1) in mammals requires a strict biological distinction between Ruminant and Non-Ruminant physiology.

  • Non-Ruminant Mammals (Humans, Murine): Do not synthesize TVA de novo. Mammalian desaturases (e.g., SCD1) introduce cis double bonds (typically at

    
    ). They lack the enzymatic machinery to insert trans double bonds. In these species, TVA is strictly exogenous  (dietary) or a product of microbial fermentation in the gut (minor).
    
  • Ruminant Mammals (Bovine, Ovine): Synthesize TVA "endogenously" essentially via a symbiotic holobiont mechanism . The synthesis occurs in the rumen through microbial biohydrogenation of dietary polyunsaturated fatty acids (PUFAs). This is the primary biological source of TVA in the global food chain.

Critical Distinction: Do not confuse TVA (trans-11 18:1) with Cis-Vaccenic Acid (cis-11 18:1).[1][2] The latter is synthesized endogenously in humans via the elongation of palmitoleic acid. This guide focuses strictly on the trans isomer.

The Ruminant Synthesis Engine: Biohydrogenation

In ruminants, TVA is an intermediate metabolic product formed during the biohydrogenation of dietary Linoleic Acid (LA) and


-Linolenic Acid (ALA). This process is driven by rumen microbiota (e.g., Butyrivibrio fibrisolvens) to neutralize the toxicity of unsaturated fatty acids.
The Mechanistic Pathway

The synthesis is a reduction process that stalls before completion (saturation to stearic acid), leading to TVA accumulation.

  • Isomerization: Dietary Linoleic Acid (cis-9, cis-12 18:2) is isomerized to Rumenic Acid (cis-9, trans-11 CLA).[3]

  • Reduction (The TVA Step): Rumenic acid is reduced to Trans-Vaccenic Acid (trans-11 18:1).

  • Terminal Saturation (Rate Limiting): A different bacterial population converts TVA to Stearic Acid (18:0). High-concentrate diets or specific inhibitors can block this step, increasing "endogenous" TVA yield available for absorption.

Visualization: The Ruminant Biohydrogenation Flux

Biohydrogenation LA Linoleic Acid (cis-9, cis-12 18:2) CLA Rumenic Acid (cis-9, trans-11 CLA) LA->CLA Isomerization TVA Trans-Vaccenic Acid (trans-11 18:1) CLA->TVA Reduction (+2H) SA Stearic Acid (18:0) TVA->SA Saturation (+2H) (Rate Limiting) Iso Isomerase (Butyrivibrio fibrisolvens) Red1 Reductase (Group A Bacteria) Red2 Reductase (Group B Bacteria)

Figure 1: The Ruminant Biohydrogenation Pathway. TVA accumulates when the terminal reduction to Stearic Acid is rate-limited.

Mammalian Tissue Handling: The "Endogenous Conversion"

While non-ruminant mammals cannot create TVA, they possess a potent metabolic pathway to process it. This is often mislabeled as synthesis, but is accurately described as Desaturation and Retroconversion .

A. The SCD1 Axis (The TVA CLA Conversion)

Upon absorption, TVA is transported to tissues (adipose, mammary gland, liver). Here, the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , also known as


-desaturase, acts on TVA.
  • Mechanism: SCD1 introduces a cis-double bond at the

    
     position of the trans-11 substrate.
    
  • Product: cis-9, trans-11 Conjugated Linoleic Acid (CLA).[4][5]

  • Significance: In humans, endogenous conversion via SCD1 accounts for an estimated 19-30% of total systemic CLA, making TVA a "pro-drug" for CLA.

B. The Retroconversion Pathway (TVA TPA)

Recent stable isotope studies confirm that mammals can shorten the carbon chain of TVA via peroxisomal


-oxidation.
  • Mechanism: TVA (C18) undergoes one cycle of

    
    -oxidation.
    
  • Product: Trans-Palmitoleic Acid (trans-9 16:1).[6]

  • Clinical Relevance: Trans-palmitoleic acid is a biomarker associated with lower risk of Type 2 Diabetes. This pathway proves that circulating trans-16:1 is not solely dietary but an endogenous metabolite of TVA.

Visualization: Mammalian Metabolic Fate

MammalianFate cluster_Liver Hepatocyte / Adipocyte DietTVA Dietary TVA (Exogenous Input) TVA_Pool TVA Pool (trans-11 18:1) DietTVA->TVA_Pool Absorption SCD1 SCD1 Enzyme (Delta-9 Desaturation) TVA_Pool->SCD1 BetaOx Peroxisomal Beta-Oxidation TVA_Pool->BetaOx CLA_Endo Endogenous CLA (cis-9, trans-11) SCD1->CLA_Endo + cis-9 bond TPA Trans-Palmitoleic Acid (trans-9 16:1) BetaOx->TPA -2 Carbons

Figure 2: Endogenous processing of TVA in non-ruminant mammalian tissues.

Experimental Protocols: Validating Flux & Synthesis

To rigorously study TVA dynamics, researchers must distinguish between dietary intake and endogenous conversion.

Protocol A: Stable Isotope Tracing of TVA Conversion

Objective: Quantify the conversion rate of TVA to CLA or TPA in mammalian hepatocytes or in vivo models.

  • Tracer Preparation:

    • Synthesize or purchase [1-

      
      C]-Trans-Vaccenic Acid .
      
    • Complex the fatty acid with BSA (Bovine Serum Albumin) at a 2:1 molar ratio to ensure physiological uptake.

  • Cell Treatment (Hepatocytes/Adipocytes):

    • Culture cells in serum-free media for 12 hours (starvation phase to synchronize lipid metabolism).

    • Treat with [1-

      
      C]-TVA (50-100 
      
      
      
      M) for 6, 12, and 24 hours.
  • Lipid Extraction (Folch Method):

    • Harvest cells in ice-cold PBS.

    • Homogenize in Chloroform:Methanol (2:1 v/v).

    • Centrifuge to separate phases; collect the lower organic phase.

    • Dry under nitrogen gas (

      
      ).
      
  • Derivatization (FAME Synthesis):

    • Resuspend lipids in Boron Trifluoride (

      
      )-Methanol (14%).
      
    • Incubate at 100°C for 60 minutes.

    • Extract Fatty Acid Methyl Esters (FAMEs) into Hexane.

  • GC-MS/IRMS Analysis:

    • Column: Use a high-polarity capillary column (e.g., CP-Sil 88, 100m) required to separate cis/trans isomers.

    • Detection: Monitor m/z ratios. Look for the M+1 shift in the CLA peak (cis-9, trans-11) and TPA peak (trans-9 16:1).

    • Calculation:

      
      
      
Protocol B: SCD1 Activity Index

Objective: Indirectly assess the "endogenous synthesis" capacity of CLA from TVA in clinical samples without tracers.

  • Sample Collection: Plasma or Erythrocyte membranes.

  • FAME Analysis: Perform GC-FID/MS as above.

  • Desaturation Index Calculation:

    
    
    Note: This ratio is a validated proxy for hepatic SCD1 activity specifically regarding TVA metabolism.
    

Therapeutic Implications (Field-Proven Insights)

The "Healthy Trans Fat" Paradigm: Unlike industrial trans fats (elaidic acid), TVA has shown distinct biological activities.

  • Immune Modulation: A seminal 2023 study demonstrated that TVA directly antagonizes the GPR43 receptor on CD8+ T cells, enhancing their effector function and anti-tumor immunity.

  • Metabolic Health: The conversion to TPA (via retroconversion) links TVA intake to improved insulin sensitivity, distinguishing it from the pro-inflammatory industrial trans fats.

Data Summary: TVA vs. Industrial Trans Fats

FeatureTrans-Vaccenic Acid (TVA)Elaidic Acid (Industrial TFA)
Source Ruminant BiohydrogenationPartial Hydrogenation of Vegetable Oils
Structure trans-11 18:1trans-9 18:1
Metabolic Fate Converted to CLA (c9, t11)Incorporated into phospholipids (membrane rigidity)
Immune Target GPR43 Agonist (Anti-tumor)Pro-inflammatory (TNF-

upregulation)
Endogenous Synthesis No (Non-ruminant) / Yes (Ruminant)No (Strictly synthetic)

References

  • Chen, H., et al. (2023). Trans-vaccenic acid reprograms CD8+ T cells and suppresses tumor growth. Nature.

  • Bauman, D. E., & Griinari, J. M. (2003). Nutritional regulation of milk fat synthesis. Annual Review of Nutrition.

  • Turpeinen, A. M., et al. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans. American Journal of Clinical Nutrition.

  • Mozaffarian, D., et al. (2010). Trans-palmitoleic acid, metabolic risk factors, and new-onset diabetes in U.S. adults. Annals of Internal Medicine.

  • Kuhnt, K., et al. (2011). Trans palmitoleic acid arises endogenously from dietary vaccenic acid.[2] American Journal of Clinical Nutrition.

Sources

Foundational

The Metabolic Fate of Dietary Trans-Vaccenic Acid: From Lipid Desaturation to Immunometabolic Reprogramming

The following technical guide details the metabolic trajectory of dietary trans-vaccenic acid (TVA), distinguishing its biological fate from industrial trans fatty acids. Executive Summary Dietary trans-vaccenic acid (TV...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic trajectory of dietary trans-vaccenic acid (TVA), distinguishing its biological fate from industrial trans fatty acids.

Executive Summary

Dietary trans-vaccenic acid (TVA; 18:1 trans-11) represents a unique intersection between nutritional lipidology and immunometabolism. Unlike industrial trans fats (e.g., elaidic acid) which are associated with lipotoxicity and cardiovascular risk, TVA—the predominant trans fatty acid in ruminant-derived foods—undergoes a distinct metabolic fate.

This guide delineates the two primary pathways of TVA metabolism:

  • The Desaturation Pathway: Endogenous conversion to cis-9, trans-11 conjugated linoleic acid (CLA) via Stearoyl-CoA Desaturase-1 (SCD1).

  • The Immunometabolic Pathway: Direct modulation of CD8+ T cell function via the GPR43-CREB axis, a mechanism recently elucidated in Nature (2023).[1]

Part 1: The Desaturation Pathway (SCD1-Mediated Conversion)

The most metabolically significant fate of TVA is its rapid conversion into cis-9, trans-11 CLA (Rumenic Acid). This endogenous synthesis occurs primarily in adipose tissue and the mammary gland, effectively allowing TVA to serve as a "pro-drug" for CLA delivery.

Mechanism of Action

Upon absorption and incorporation into the chylomicron triglyceride pool, TVA is transported to peripheral tissues. Within the endoplasmic reticulum of adipocytes, TVA acts as a substrate for Stearoyl-CoA Desaturase-1 (SCD1) (also known as Delta-9 Desaturase).

  • Enzymatic Reaction: SCD1 introduces a cis-double bond at the delta-9 position of the 18-carbon chain.

  • Substrate Specificity: While SCD1 typically converts stearic acid (18:0) to oleic acid (18:1 cis-9), it recognizes the trans-11 double bond of TVA, generating the conjugated diene system of Rumenic Acid (18:2 cis-9, trans-11).

  • Conversion Efficiency: Human studies utilizing 13C-labeled TVA indicate a conversion rate of approximately 19-30% , varying by tissue SCD1 expression levels.

Visualization: The Desaturation Junction

The following diagram illustrates the bifurcation of TVA metabolism between direct incorporation and SCD1-mediated desaturation.

TVA_Metabolism Diet Dietary Intake (Ruminant Fat) Abs Intestinal Absorption (Chylomicrons) Diet->Abs TVA_Pool Circulating TVA Pool (18:1 trans-11) Abs->TVA_Pool SCD1 SCD1 Enzyme (Delta-9 Desaturase) TVA_Pool->SCD1 ~19-30% Conversion Inc Phospholipid Incorporation TVA_Pool->Inc Membrane Fluidity Ox Beta-Oxidation (Mitochondrial) TVA_Pool->Ox Energy Production CLA Rumenic Acid (CLA) (18:2 cis-9, trans-11) SCD1->CLA Desaturation Bioactive Bioactive CLA->Bioactive Anti-carcinogenic Lipid Modulation

Figure 1: The metabolic bifurcation of TVA. The SCD1 pathway represents a critical bioactivation step unique to ruminant trans fats.

Part 2: Immunometabolic Reprogramming (The GPR43-CREB Axis)

Recent findings (Fan et al., Nature 2023) have identified a direct signaling role for TVA that functions independently of its conversion to CLA. This pathway highlights TVA as a ligand that antagonizes the G-protein coupled receptor GPR43 (FFAR2).

The Signaling Cascade

Unlike short-chain fatty acids (SCFAs like propionate) which activate GPR43 to suppress cAMP, TVA binds to GPR43 and inhibits it.[2] This antagonism releases the "brake" on the cAMP-PKA pathway in CD8+ T cells.

  • Receptor Binding: TVA binds to the orthosteric site of GPR43 on the surface of CD8+ T cells.

  • GPR43 Inhibition: This binding prevents GPR43-mediated Gαi signaling (which normally inhibits Adenylyl Cyclase).[3]

  • cAMP Accumulation: With the inhibitory signal removed, intracellular cAMP levels rise.

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA phosphorylates the transcription factor CREB (cAMP response element-binding protein).[3]

  • Functional Outcome: Enhanced effector function, proliferation, and antitumor immunity of CD8+ T cells.[4]

Visualization: The CD8+ T Cell Signaling Pathway

GPR43_Signaling TVA Extracellular TVA GPR43 GPR43 (FFAR2) Receptor TVA->GPR43 Antagonism (Inhibition) AC Adenylyl Cyclase GPR43->AC Gαi Signaling (Blocked) cAMP cAMP (Accumulation) AC->cAMP Enzymatic Activity PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Phosphorylated) PKA->CREB Phosphorylation Nucleus Nucleus: Gene Transcription CREB->Nucleus Translocation Outcome Enhanced CD8+ T Cell Antitumor Immunity Nucleus->Outcome Effector Function

Figure 2: The GPR43-CREB signaling axis.[2][3] TVA acts as a GPR43 antagonist, effectively releasing the brake on T cell activation.

Part 3: Comparative Beta-Oxidation Kinetics[5]

It is critical to distinguish the oxidative fate of TVA from industrial trans fats like elaidic acid (18:1 trans-9). Experimental data suggests that the position of the double bond significantly alters mitochondrial handling.

Metabolic ParameterTrans-Vaccenic Acid (TVA)Elaidic Acid (Industrial)Oleic Acid (Cis-Control)
Double Bond Position trans-11trans-9cis-9
Mitochondrial Uptake HighModerateHigh
Beta-Oxidation Rate Fast (Faster than Elaidic)SlowFastest
Tissue Accumulation Low (Rapid Turnover)High (Lipid Droplets)Moderate
SCD1 Substrate? Yes (Converts to CLA)NoNo

Key Insight: The rapid beta-oxidation of TVA prevents the extensive tissue accumulation often seen with industrial trans fats, mitigating the lipotoxicity associated with the latter.

Part 4: Analytical Workflow for TVA Quantification

Accurate quantification of TVA requires separating it from cis-isomers and other trans-isomers (like elaidic acid). Standard C18 columns are insufficient.

Protocol: High-Resolution GC-MS Analysis

Objective: Isolate and quantify TVA (18:1 trans-11) in plasma or tissue samples.

  • Lipid Extraction (Modified Folch Method):

    • Homogenize tissue (50mg) in 2:1 Chloroform:Methanol (v/v) containing 0.01% BHT (antioxidant).

    • Add internal standard (e.g., 13C-TVA or C19:0).

    • Centrifuge to separate phases; collect lower organic phase.

    • Dry under nitrogen stream.

  • Derivatization (FAME Synthesis):

    • Critical Step: Use BF3-Methanol (14%) or HCl-Methanol .

    • Incubate at 100°C for 60 minutes.

    • Note: Avoid excessive heating to prevent isomerization of conjugated systems if CLA is also being analyzed.

    • Extract FAMEs into Hexane.

  • GC-MS Configuration:

    • Column: High-polarity cyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88 ). Standard non-polar columns (DB-5) cannot resolve trans-11 from trans-9.

    • Length: Minimum 100m is recommended for baseline separation of trans isomers.

    • Oven Program: Isothermal hold at 175°C allows for optimal resolution of the C18:1 isomer cluster.

  • Validation Criteria:

    • Resolution (Rs) between Elaidic (t9) and Vaccenic (t11) peaks must be > 1.5.

References

  • Fan, H., et al. (2023).[1][4] Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity.[2][4] Nature, 623, 1034–1043.

  • Turpeinen, A. M., et al. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans. American Journal of Clinical Nutrition, 76(3), 504-510.

  • Santora, J. E., et al. (2000). Trans-vaccenic acid is desaturated to conjugated linoleic acid in mice.[5] Journal of Nutrition, 130(2), 208-215.[6]

  • Kuhnt, K., et al. (2015). Trans fatty acid isomers and the trans-9/trans-11 index in fat containing foods. European Journal of Lipid Science and Technology, 113, 1281-1292.
  • Field, C. J., et al. (2009). Human health implications of bovine trans fatty acids. Applied Physiology, Nutrition, and Metabolism, 34(5), 979-991.

Sources

Exploratory

Structural & Metabolic Divergence: Industrial vs. Ruminant Trans Fatty Acids

A Technical Guide for Drug Development & Lipid Research Executive Summary In the landscape of lipid metabolism and cardiovascular toxicology, the classification of "trans fats" as a monolithic entity is scientifically ob...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Lipid Research

Executive Summary

In the landscape of lipid metabolism and cardiovascular toxicology, the classification of "trans fats" as a monolithic entity is scientifically obsolete. While industrial trans fatty acids (iTFA)—primarily Elaidic Acid —are established metabolic disruptors, ruminant trans fatty acids (rTFA)—primarily Vaccenic Acid —exhibit distinct, often opposing pharmacodynamics.

This guide dissects the molecular mechanisms, signaling pathways, and analytical protocols required to distinguish these isomers. For drug developers, understanding the PPAR-γ agonism of rTFA versus the NF-κB activation of iTFA is critical for designing metabolic modulators and interpreting lipidomic data.

Molecular Architecture: The Isomer Defines the Outcome

The biological impact of a trans fatty acid is dictated by the position of the double bond.[1] This positional isomerism alters the molecule's physical shape, melting point, and interaction with nuclear receptors.

The Antagonist: Elaidic Acid (Industrial)
  • Source: Partial hydrogenation of vegetable oils.[2]

  • Structure: 18:1 trans-9.

  • Physical Property: Linear, rigid structure similar to saturated fats (Stearic acid).

  • Membrane Dynamics: When incorporated into the phospholipid bilayer, Elaidic acid decreases membrane fluidity, impairing receptor sensitivity and signal transduction.

The Agonist: Vaccenic Acid (Ruminant)[3]
  • Source: Biohydrogenation in the rumen (enzymatic reduction of Linoleic acid).

  • Structure: 18:1 trans-11.

  • Metabolic Fate: Endogenously converted to Conjugated Linoleic Acid (CLA) (cis-9, trans-11) via the enzyme

    
    -desaturase.
    
  • Receptor Interaction: Acts as a natural ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[3]

Mechanistic Divergence: Signaling Pathways[4]

The following diagram illustrates the opposing signaling cascades triggered by Elaidic Acid (iTFA) versus Vaccenic Acid (rTFA).

Visualization: Inflammatory vs. Metabolic Signaling

TransFatPathways cluster_industrial Industrial TFA (Elaidic Acid) cluster_ruminant Ruminant TFA (Vaccenic Acid) iTFA Elaidic Acid (18:1 trans-9) TLR4 TLR4 Receptor iTFA->TLR4 Ligand Binding NFkB NF-κB Activation TLR4->NFkB Signal Transduction Inflammation Pro-Inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Inflammation Transcription EndoDys Endothelial Dysfunction (ICAM-1 Upregulation) Inflammation->EndoDys Pathology rTFA Vaccenic Acid (18:1 trans-11) D9Desat Δ9-Desaturase rTFA->D9Desat Hepatic Conversion PPAR PPAR-γ / PPAR-α Activation rTFA->PPAR Direct Ligand CLA CLA (cis-9, trans-11) D9Desat->CLA CLA->PPAR Potent Agonist PPAR->NFkB Inhibition (Transrepression) InsulinSens Improved Insulin Sensitivity PPAR->InsulinSens Metabolic Regulation

Caption: Figure 1. Divergent signaling: Elaidic acid drives NF-κB-mediated inflammation, while Vaccenic acid activates PPAR pathways, exerting anti-inflammatory effects and inhibiting NF-κB.

Mechanism of Action Details
  • iTFA (Elaidic):

    • Macrophage Inhibition: Elaidic acid blocks acyl-CoA removal during beta-oxidation, leading to the accumulation of lipid intermediates and "foamy" macrophage formation (atherogenesis) [1].

    • Inflammatory Priming: It upregulates Toll-Like Receptor 4 (TLR4), triggering the NF-κB cascade which releases TNF-α and IL-6.

  • rTFA (Vaccenic):

    • PPAR Activation: Vaccenic acid and its metabolite CLA bind to the ligand-binding domain of PPAR-γ. This heterodimerizes with RXR (Retinoid X Receptor) to transcribe genes responsible for lipid catabolism and insulin sensitization [2].

    • Transrepression: Activated PPAR-γ physically interferes with the NF-κB complex, preventing it from binding to DNA, effectively dampening systemic inflammation.

Comparative Toxicological Profile

The following data summarizes the differential effects on key biomarkers relevant to drug safety and efficacy.

Biomarker / PathwayIndustrial TFA (Elaidic Acid)Ruminant TFA (Vaccenic Acid)Clinical Implication
LDL Cholesterol Significant Increase Neutral / Mild IncreasePrimary CVD Risk Factor
HDL Cholesterol Decrease Neutral / Mild IncreaseReverse Cholesterol Transport
Lp(a) Increase NeutralGenetic CVD Risk Marker
TNF-α / IL-6 Upregulated Downregulated Systemic Inflammation
Endothelial ICAM-1 Increased Expression Decreased ExpressionPlaque Adhesion
Insulin Sensitivity ImpairedImproved (via PPAR-γ)Metabolic Syndrome / T2D
Metabolic Fate Beta-oxidation blockConversion to CLALipid accumulation vs. Metabolism

Analytical Protocol: Separation of Isomers

Standard gas chromatography (GC) often causes co-elution of trans-9 and trans-11 isomers. For research integrity, you must use a high-polarity column protocol.

Protocol: High-Resolution GC-MS for TFA Isomers

Objective: Quantify Vaccenic vs. Elaidic acid in biological plasma or tissue samples.

Reagents & Equipment:

  • Column: 100m biscyanopropyl polysiloxane capillary column (e.g., SP-2560 or CP-Sil 88). Crucial: Standard 30m columns cannot resolve these isomers.

  • Carrier Gas: Hydrogen (for speed/resolution) or Helium.

  • Internal Standard: C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid).

Step-by-Step Methodology:

  • Lipid Extraction (Folch Method):

    • Homogenize 100mg tissue/200µL plasma in 2:1 Chloroform:Methanol (v/v).

    • Vortex for 1 min; centrifuge at 3000g for 10 min.

    • Recover the lower organic phase (lipids). Dry under nitrogen stream.

  • Derivatization (FAME Preparation):

    • Note: Acid-catalyzed methylation is preferred to prevent isomerization.

    • Resuspend dried lipids in 1mL Toluene.

    • Add 2mL 1% Sulfuric Acid in Methanol.

    • Incubate at 50°C for 12 hours (overnight) or 80°C for 2 hours.

    • Extract FAMEs (Fatty Acid Methyl Esters) with 2mL Hexane and 5mL 5% NaCl.

  • GC-MS Parameters:

    • Injector: Split mode (1:50), 250°C.

    • Oven Program (Isothermal Hold is Key):

      • Start: 140°C (hold 5 min).

      • Ramp: 4°C/min to 240°C.

      • Critical Hold: Hold at 170°C–175°C for 15 minutes if co-elution persists.

    • Detection: FID (for quantitation) or MS (SIM mode: m/z 55, 69, 74 for FAMEs).

Visualization: Analytical Workflow

GCMSProtocol cluster_check Quality Control Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch: CHCl3/MeOH) Sample->Extract Deriv Methylation (FAMEs) 1% H2SO4/MeOH Avoid alkaline hydrolysis Extract->Deriv GC GC Separation 100m Biscyanopropyl Column Deriv->GC Data Data Analysis Resolve trans-9 vs trans-11 GC->Data Check Check Resolution (Rs > 1.5) GC->Check

Caption: Figure 2. Critical workflow for TFA analysis. Note the emphasis on acid-catalyzed methylation and long polar columns to prevent isomer co-elution.

Implications for Drug Development[5]

Therapeutic Targeting

The rTFA pathway highlights the therapeutic potential of PPAR modulation .

  • Strategy: Developing selective PPAR-γ modulators (SPPARMs) that mimic the conformational binding of Vaccenic acid/CLA without the side effects of Thiazolidinediones (TZDs).

  • Application: Metabolic Syndrome, Type 2 Diabetes, and Atherosclerosis regression.

Toxicology Screening

When screening lipid-based drug delivery systems or excipients:

  • Requirement: Ensure lipid sources are free of industrial hydrogenation byproducts (Elaidic acid).

  • Marker: Use Elaidic acid accumulation in macrophages as a positive control for inflammatory assays in preclinical toxicology.

References

  • Elaidic Acid and Macrophage Inflammation

    • Title: The Trans-Fatty Acid, Elaidic Acid, Inhibits Macrophage Fatty Acid Catabolism and Stimulates Expression of Inflammatory Mediators.[4][5]

    • Source: Blood (American Society of Hem
    • URL:[Link]

  • Vaccenic Acid and PPAR Activation

    • Title: The intestinal bioavailability of vaccenic acid and activation of peroxisome proliferator-activated receptor-α and -γ in a rodent model of dyslipidemia.[6]

    • Source: PubMed (N
    • URL:[Link]

  • Differential Effects on Endothelial Cells

    • Title: Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids on the Inflammatory Responses of an Endothelial Cell Line.[7][8]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Epidemiological Distinction

    • Title: Consumption of industrial and ruminant trans fatty acids and risk of coronary heart disease: a systematic review and meta-analysis.[9]

    • Source: European Journal of Clinical Nutrition.
    • URL:[Link]

  • Analytical Method (GC-MS)

    • Title: Separation of cis/trans fatty acid isomers on gas chrom
    • Source: ResearchGate / Intern
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

western blot protocol for Akt phosphorylation after TVA treatment

Executive Summary & Biological Context Trans-Vaccenic Acid (TVA), a long-chain fatty acid (trans-11 18:[1]1) found in ruminant-derived meat and dairy, has emerged as a potent modulator of cell signaling.[1] Unlike indust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Trans-Vaccenic Acid (TVA), a long-chain fatty acid (trans-11 18:[1]1) found in ruminant-derived meat and dairy, has emerged as a potent modulator of cell signaling.[1] Unlike industrial trans-fats associated with cardiovascular risk, TVA acts as a bioactive nutrient.

Recent high-impact studies (e.g., Nature, 2023; Cell Death Dis, 2019) reveal a dualistic mechanism dependent on cell type:

  • In Immuno-Oncology: TVA reprograms CD8+ T cells via the GPR43-CREB axis to enhance anti-tumor immunity.

  • In Cancer Cell Biology: TVA directly inhibits the proliferation of specific tumor lines (e.g., Nasopharyngeal Carcinoma) by suppressing Akt phosphorylation , leading to mitochondrial-mediated apoptosis.

This protocol focuses on the latter mechanism: quantifying the modulation (specifically inhibition) of Akt phosphorylation (Ser473/Thr308) following TVA treatment.

Critical Technical Challenge: As a long-chain fatty acid, TVA is hydrophobic. Direct addition to cell culture media results in precipitation and inconsistent dosing. This protocol details the mandatory BSA-Conjugation method to ensure bioavailability and experimental reproducibility.

Mechanism of Action: The TVA-Akt Axis

The following diagram illustrates the signaling node where TVA exerts its effect, contrasting basal growth factor signaling with TVA-mediated modulation.

TVA_Akt_Pathway cluster_extracellular Extracellular Environment cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_phosphorylation Phosphorylation Events TVA TVA (BSA-Conjugated) RTK RTK / G-Protein Receptors TVA->RTK Modulation/Entry pAkt_T308 p-Akt (Thr308) (PDK1 mediated) TVA->pAkt_T308 INHIBITS pAkt_S473 p-Akt (Ser473) (mTORC2 mediated) TVA->pAkt_S473 INHIBITS GF Growth Factors (IGF-1/EGF) GF->RTK Activation PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruitment Akt_Inactive->pAkt_T308 Akt_Inactive->pAkt_S473 Survival Cell Survival / Proliferation pAkt_T308->Survival Promotes Bad Bad / Bcl-2 Family pAkt_S473->Bad Phosphorylation (Inactivation) pAkt_S473->Survival Apoptosis Apoptosis / Cell Death Bad->Apoptosis De-phosphorylated Bad Promotes Apoptosis

Caption: TVA treatment disrupts the PI3K/Akt survival axis, reducing phosphorylation at Ser473/Thr308 and shifting the balance toward apoptosis via Bad dephosphorylation.

Detailed Experimental Protocol

Phase 1: Preparation of TVA-BSA Conjugate (Critical Step)

Rationale: Fatty acids are insoluble in aqueous media. Delivering TVA in ethanol directly to cells causes cytotoxicity and precipitation. Conjugation to Fatty Acid-Free BSA (Bovine Serum Albumin) mimics physiological transport (albumin binding) and ensures cellular uptake.

Reagents:

  • Trans-Vaccenic Acid (TVA) powder (e.g., Sigma or Nu-Chek Prep).

  • BSA, Fatty Acid-Free (Low Endotoxin).

  • Ethanol (Molecular Grade).[2]

  • PBS (Phosphate Buffered Saline).

Protocol:

  • Prepare 200 mM TVA Stock: Dissolve TVA powder in 100% Ethanol. Vortex until clear. Note: Keep under N2 gas if storing to prevent oxidation.

  • Prepare 20% (w/v) BSA Solution: Dissolve fatty acid-free BSA in PBS. Filter sterilize (0.22 µm). Warm to 37°C .[3]

  • Conjugation (5 mM Working Stock):

    • Add the 200 mM TVA ethanolic solution dropwise to the warm 20% BSA solution while stirring constantly.

    • Target Ratio: 4:1 to 6:1 (Fatty Acid : Albumin molar ratio).

    • Final Concentration: Dilute with warm PBS to achieve a 5 mM TVA stock in approx. 10% BSA.

    • Incubation: Stir at 37°C for 30–60 minutes until the solution is clear (no oil droplets).

  • Control Vehicle: Prepare a BSA-Ethanol vehicle control (same BSA % and Ethanol volume, no TVA).

Phase 2: Cell Treatment

Experimental Design:

  • Cell Seeding: Seed cells (e.g., HCT116, 5-8F, or T cells) to reach 60-70% confluency.

  • Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12 hours prior to treatment to reduce basal Akt phosphorylation driven by serum growth factors.

  • Dose-Response: 0, 25, 50, 100, 200 µM TVA.[4]

  • Time Course: 24 Hours (standard for apoptosis); 30-60 mins (for acute signaling checks).

Treatment Steps:

  • Replace starvation media with fresh media containing the specific concentration of TVA-BSA conjugate.

  • Control: Treat parallel wells with the BSA-Vehicle control.

  • Incubate at 37°C / 5% CO2.

Phase 3: Lysis & Protein Extraction

Rationale: Phosphorylation is reversible and labile. Phosphatase inhibitors must be fresh and in excess.

  • Wash: Aspirate media. Wash cells 2x with ice-cold PBS.

  • Lysis: Add ice-cold RIPA Buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail II & III (1x) (Sodium Orthovanadate/Fluoride are critical).

  • Scrape & Collect: Scrape cells and transfer to microcentrifuge tubes.

  • Agitation: Incubate on ice for 30 mins with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Quantification: BCA Protein Assay. Normalize samples to 1–2 mg/mL.

Phase 4: Western Blotting

Electrophoresis & Transfer:

  • Load: 20–40 µg protein per lane.

  • Gel: 10% SDS-PAGE (Akt is ~60 kDa).

  • Transfer: PVDF membrane (0.45 µm). Wet transfer is preferred for phosphoproteins (100V, 60-90 mins, cold).

Antibody Incubation Strategy:

  • Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20). Do NOT use non-fat dry milk for phospho-antibodies (milk contains casein, a phosphoprotein that causes high background).

  • Primary Antibodies (Overnight at 4°C):

TargetDilutionHostRationale
p-Akt (Ser473) 1:1000RabbitIndicates maximal activation (mTORC2 dependent).
p-Akt (Thr308) 1:1000RabbitIndicates PDK1 dependent activation loop.
Total Akt 1:1000MouseNormalization control (levels should not change).
GAPDH /

-Actin
1:5000MouseLoading control.
  • Secondary Antibodies: HRP-conjugated anti-Rabbit / anti-Mouse (1:5000) in 5% BSA/TBST for 1h at RT.

Data Analysis & Validation

Quantification:

  • Use chemiluminescence (ECL) and a digital imager.

  • Measure band density (Integrated Optical Density - IOD).

  • Calculation:

    
    
    Normalize this ratio against the Loading Control if Total Akt levels fluctuate (rare).
    

Expected Results (Self-Validation):

  • Vehicle Control: Should show basal p-Akt (if serum present) or low p-Akt (if starved).

  • TVA Treatment (Cancer Models): Expect a dose-dependent decrease in p-Akt (Ser473) starting at ~50 µM.

  • TVA Treatment (Immune Models): May show maintenance or modulation of p-Akt linked to survival, but primary readout is often nuclear CREB.

Troubleshooting Table:

ObservationRoot CauseSolution
No p-Akt signal Phosphatase activityEnsure Sodium Orthovanadate is fresh; keep lysates ice-cold.
Precipitate in media Poor TVA conjugationRe-do BSA conjugation at 37°C; ensure clear stock before adding to cells.
High Background Blocking with MilkUse 5% BSA for all phospho-antibody steps.
Total Akt decreases Apoptosis/DegradationTVA may induce late-stage apoptosis (caspase cleavage of Akt). Check earlier time points.

References

  • Chen, J., et al. (2023).[5] Trans-vaccenic acid reprograms CD8+ T cells and promotes anti-tumor immunity.[5] Nature.[5]

  • Liu, Y., et al. (2019).[4] Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway. Molecular Medicine Reports (Spandidos).

  • Manning, B. D., & Toker, A. (2017).[6] AKT/PKB Signaling: Navigating the Network. Cell.[3][4][5][7][8][9][10][11]

  • Sigma-Aldrich. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery.

Sources

Application

Application Notes & Protocols: A Researcher's Guide to Assessing Apoptosis Following Trans-Vaccenic Acid Treatment

Introduction: Unveiling the Therapeutic Potential of Trans-Vaccenic Acid Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in dairy and meat products from ruminant animals, is emerging as a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Trans-Vaccenic Acid

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in dairy and meat products from ruminant animals, is emerging as a molecule of significant interest in biomedical research.[1][2] While historically, dietary trans fats have been associated with adverse health outcomes, TVA is being investigated for its distinct biological activities, including its potent anti-tumor properties.[3][4] Recent studies have illuminated TVA's ability to enhance the immune system's fight against cancer by reprogramming CD8+ T cells for improved tumor infiltration and cancer cell killing.[5][6] Beyond its immunomodulatory roles, compelling evidence demonstrates that TVA can directly inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in various cancer models.[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the pro-apoptotic effects of TVA. We will delve into the established molecular mechanisms, provide validated, step-by-step protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable investigation.

Mechanism of Action: The Mitochondrial Pathway of TVA-Induced Apoptosis

Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[7] TVA has been shown to trigger the intrinsic pathway of apoptosis, which centers on the mitochondria.[1][8] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[7][9]

Research indicates that TVA treatment can shift the balance in favor of the pro-apoptotic members.[8] One proposed mechanism involves the inhibition of the Akt signaling pathway, a key regulator of cell survival.[1] By inhibiting Akt, TVA prevents the phosphorylation and subsequent inactivation of the pro-apoptotic protein Bad. Active, non-phosphorylated Bad can then bind to and inhibit anti-apoptotic proteins like Bcl-2, liberating pro-apoptotic proteins like Bax. Bax translocates to the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[8][10][11] This critical event results in the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[10][12]

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome, a multi-protein complex that activates initiator caspase-9.[13] Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14]

TVA_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion TVA Trans-Vaccenic Acid (TVA) Akt Akt TVA->Akt Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Inhibits pBad p-Bad (Inactive) pAkt->pBad Phosphorylates Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Bax_m Bax Bax->Bax_m Translocates Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruited Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis Executes cPARP Cleaved PARP PARP->cPARP CytC Cytochrome c Bax_m->CytC Release CytC->Apaf1 Binds

Caption: Proposed mitochondrial pathway of TVA-induced apoptosis.

Experimental Design: A Validated Workflow

A multi-parametric approach is essential for definitively concluding that TVA induces apoptosis. The following workflow provides a logical progression from initial screening to mechanistic confirmation.

Caption: A logical workflow for assessing TVA-induced apoptosis.

Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This is the cornerstone assay for detecting apoptosis.[15] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer leaflet.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Treated and control cells (adherent or suspension)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentrations of TVA for the determined time. Include a vehicle-treated negative control.

    • For Adherent Cells: Gently collect the culture medium, which contains floating (potentially apoptotic) cells.[18] Wash the adherent cells once with PBS, then detach them using trypsin. Combine these cells with the collected medium.

    • For Suspension Cells: Collect cells directly from the culture flask.

    • Count the cells and pellet 1-5 x 10⁵ cells per sample by centrifugation (e.g., 500 x g for 5 minutes).[17]

  • Washing:

    • Discard the supernatant.

    • Wash the cells once by resuspending the pellet in 1 mL of ice-cold PBS and centrifuging again. Carefully remove all the supernatant.[17]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >617 nm.

Data Interpretation: The results are visualized on a two-parameter dot plot, which can be divided into four quadrants.

QuadrantAnnexin VPICell Population
Lower Left (LL)NegativeNegativeLive, healthy cells
Lower Right (LR)PositiveNegativeEarly apoptotic cells
Upper Right (UR)PositivePositiveLate apoptotic or necrotic cells
Upper Left (UL)NegativePositiveNecrotic/mechanically damaged cells

An increase in the percentage of cells in the LR and UR quadrants following TVA treatment is indicative of apoptosis induction.

Protocol 2: Caspase-3/7 Activity Assay

Principle: The activation of executioner caspases, particularly caspase-3 and -7, is a pivotal event in the apoptotic cascade.[20] This assay uses a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a reporter molecule—either a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) group.[20][21] When cleaved by active caspase-3/7 in the cell lysate, the reporter molecule is released and can be quantified, providing a direct measure of enzyme activity.

Materials:

  • Caspase-3/7 Colorimetric or Fluorometric Assay Kit

  • Treated and control cells

  • Ice-cold cell lysis buffer (provided in kit)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis with TVA as in Protocol 1.

    • Pellet 1-2 x 10⁶ cells by centrifugation.

    • Wash the pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer.[20]

    • Incubate on ice for 10-30 minutes.[20]

    • Centrifuge at >12,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[20]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Assay Reaction:

    • Determine the protein concentration of each lysate to ensure equal loading.

    • Load 50 µL of each lysate into a 96-well plate.

    • Prepare the reaction mixture by diluting the 2X Reaction Buffer and adding the Caspase-3/7 substrate, as per the kit instructions.

    • Add 50 µL of the reaction mixture to each well.[22]

  • Measurement:

    • Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[22]

    • Measure the absorbance (405 nm for colorimetric) or fluorescence (e.g., Ex/Em = 350/450 nm for AMC-based fluorometric) using a microplate reader.[20][21]

Data Interpretation: A dose- or time-dependent increase in absorbance or fluorescence in TVA-treated samples compared to the vehicle control indicates the activation of executioner caspases, confirming an apoptotic mechanism. Data should be normalized to protein concentration.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway.[14] Key markers include the cleavage of caspases (e.g., pro-caspase-3 to its smaller, active cleaved fragments), the cleavage of caspase substrates like PARP, and changes in the expression levels of Bcl-2 family proteins.[23] A decrease in the anti-apoptotic Bcl-2 protein and/or an increase in the pro-apoptotic Bax protein is a hallmark of the mitochondrial pathway.[8]

Materials:

  • Treated and control cells

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction:

    • Collect both floating and adherent cells to ensure all apoptotic cells are included.[24]

    • Lyse cell pellets in ice-cold lysis buffer.[24]

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[24]

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]

    • Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with wash buffer (e.g., TBST).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Wash the membrane again three times with wash buffer.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein like β-actin or GAPDH to confirm equal protein loading.

Data Interpretation:

Target ProteinExpected Result with TVA TreatmentRationale
Caspase-3 Decrease in pro-form (~35 kDa), increase in cleaved form (~17/19 kDa)Indicates activation of the executioner caspase.
PARP Decrease in full-length form (~116 kDa), increase in cleaved form (~89 kDa)PARP is a key substrate of active Caspase-3.[23]
Bcl-2 Decreased expressionDownregulation of this anti-apoptotic protein promotes apoptosis.[8]
Bax Increased expression or no changeUpregulation or stable expression of this pro-apoptotic protein, combined with Bcl-2 decrease, shifts the ratio to favor apoptosis.[8]

References

  • Fan, H., Xia, S., Xiang, J., et al. (2023). Trans-vaccenic acid reprograms CD8+ T cells and enhances antitumor immunity. Cancer Discovery. Available at: [Link]

  • Liu, Q., Zhang, M., et al. (2019). Trans-vaccenic Acid Inhibits Proliferation and Induces Apoptosis of Human Nasopharyngeal Carcinoma Cells via a Mitochondrial-Mediated Apoptosis Pathway. Lipids in Health and Disease. Available at: [Link]

  • University of Chicago Medical Center. (2023). Nutrient found in beef and dairy improves immune response to cancer. EurekAlert!. Available at: [Link]

  • MDPI. (n.d.). All-Trans Retinoic Acid Attenuates Transmissible Gastroenteritis Virus-Induced Apoptosis in IPEC-J2 Cells via Inhibiting ROS-Mediated P38 MAPK Signaling Pathway. MDPI. Available at: [Link]

  • University of Chicago. (2023). Nutrient found in beef and dairy improves immune response to cancer. UChicago News. Available at: [Link]

  • Technology Networks. (2023). Nutrient in Beef and Dairy May Improve Immune Cell Responses to Cancer. Technology Networks. Available at: [Link]

  • Lock, A. L., et al. (2012). trans-11 18:1 Vaccenic Acid (TVA) Has a Direct Anti-Carcinogenic Effect on MCF-7 Human Mammary Adenocarcinoma Cells. Journal of Nutritional Biochemistry. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]

  • News-Medical.Net. (2023). Study finds diet-derived trans-vaccenic acid boosts anti-tumor immunity. News-Medical.Net. Available at: [Link]

  • Ahamed, E., et al. (2012). Autophagy regulates trans fatty acid-mediated apoptosis in primary cardiac myofibroblasts. DiVA portal. Available at: [Link]

  • MDPI. (n.d.). The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer. MDPI. Available at: [Link]

  • Green, D. R., & Kroemer, G. (2004). The Role of Mitochondria in Apoptosis. Science. Available at: [Link]

  • Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Nature Cell Biology. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Wikipedia. Available at: [Link]

  • Boster Biological Technology. (n.d.). Mitochondrial Control of Apoptosis Pathway. Boster Bio. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • ResearchGate. (n.d.). Protocols in apoptosis identification and affirmation. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Springer Nature. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Springer Nature Experiments. Available at: [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Caspase Protocols in Mice. PubMed Central. Available at: [Link]

  • PubMed Central. (n.d.). The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. PubMed Central. Available at: [Link]

  • YouTube. (2019). Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. Available at: [Link]

  • SciELO. (n.d.). Mitochondrial apoptotic pathways. SciELO. Available at: [Link]

  • Nature. (n.d.). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Nature. Available at: [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Oxford Academic. (n.d.). Mitochondria-mediated apoptosis in mammals. Protein & Cell. Available at: [Link]

Sources

Method

Application Notes & Protocols: Leveraging Trans-Vaccenic Acid in Immunotherapy Research

Introduction: The Nexus of Nutrition and Immuno-Oncology The advent of immunotherapy has revolutionized cancer treatment, yet a significant portion of patients do not respond to these groundbreaking therapies. This has s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nexus of Nutrition and Immuno-Oncology

The advent of immunotherapy has revolutionized cancer treatment, yet a significant portion of patients do not respond to these groundbreaking therapies. This has spurred a search for novel strategies to augment therapeutic efficacy, with a growing focus on the intricate relationship between diet, metabolism, and immune function. Within this landscape, specific nutrients are emerging not merely as passive building blocks but as active modulators of the immune system.

Trans-vaccenic acid (TVA), a naturally occurring long-chain fatty acid found in the meat and dairy of ruminant animals like cows and sheep, has recently been identified as a potent immunomodulatory molecule.[1][2][3] Unlike industrially produced trans fats, TVA has been shown to reprogram and enhance the function of cytotoxic CD8+ T cells, the primary effectors of anti-tumor immunity.[2][4] Clinical observations have correlated higher circulating levels of TVA in cancer patients with improved responses to immunotherapy, highlighting its significant translational potential.[2][5]

This document serves as a comprehensive technical guide for the research community. It moves beyond a simple recitation of facts to provide the mechanistic rationale and detailed, field-tested protocols necessary to investigate and harness the therapeutic potential of TVA in preclinical immunotherapy research.

Part 1: The Scientific Framework of TVA-Mediated Immune Enhancement

Understanding Trans-Vaccenic Acid (TVA)

TVA (C18:1 t11) is the most abundant trans fatty acid found in human milk and is obtained exclusively from dietary sources, as the human body cannot produce it endogenously.[4][6] Upon consumption, a majority of TVA remains in circulation, with only about 20% being metabolized into other byproducts, suggesting it has a distinct biological role.[7] This positions TVA as a diet-derived, host-extrinsic molecule capable of directly influencing immune cell function.[4][6]

Core Mechanism: Reprogramming CD8+ T Cell Cytotoxicity

The primary mechanism by which TVA enhances anti-tumor immunity is through the direct reprogramming of CD8+ T cells.[1][4][8] This is not a generic metabolic effect but a specific, receptor-mediated signaling cascade.

The GPR43-CREB Signaling Axis:

  • GPR43 Inactivation: On the surface of CD8+ T cells, TVA acts on the G protein-coupled receptor GPR43.[4][5][9] This receptor is typically activated by short-chain fatty acids (SCFAs) produced by gut microbiota, which can suppress T cell activity. TVA powerfully antagonizes these SCFA agonists, effectively inactivating GPR43.[4][6][8]

  • cAMP-PKA Activation: The inactivation of the Gαi-coupled GPR43 receptor leads to a subsequent increase in intracellular cyclic AMP (cAMP) levels.[10]

  • CREB Pathway Induction: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[8][10][11]

  • Enhanced Effector Function: The activated CREB pathway upregulates a suite of genes responsible for T cell activation, proliferation, survival, and cytotoxic function.[10][11]

The downstream consequences for CD8+ T cells are profound:

  • Increased Proliferation & Infiltration: TVA treatment promotes the expansion of CD8+ T cells and enhances their ability to infiltrate tumors.[5][8][9][12]

  • Enhanced Cytotoxicity: It boosts the production of key effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[10]

  • Reduced T-Cell Exhaustion: TVA supplementation has been shown to decrease the expression of exhaustion markers, including PD-1, on tumor-infiltrating CD8+ T cells, thereby rescuing their function.[1][8]

Diagram: TVA Signaling Pathway in CD8+ T Cells

TVA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR43 GPR43 Receptor AC Adenylyl Cyclase GPR43->AC Inhibits TVA Trans-Vaccenic Acid (from diet) TVA->GPR43 Inactivates SCFA Short-Chain Fatty Acids (from gut microbiota) SCFA->GPR43 Activates cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA CREB_cyto CREB PKA->CREB_cyto Phosphorylates CREB_p p-CREB CREB_cyto->CREB_p Translocates Genes Effector Genes (IFNG, TNFA, etc.) CREB_p->Genes Activates Transcription

Caption: TVA inactivates GPR43, boosting the cAMP-PKA-CREB axis to enhance T cell function.

Part 2: Preclinical Applications for Immunotherapy Enhancement

TVA's mechanism makes it an attractive candidate for combination therapy. Its ability to reinvigorate the CD8+ T cell response can synergize with existing immunotherapeutic modalities that rely on T cell activity.

Immunotherapy ModalityRationale for TVA CombinationKey Experimental Outcome
Immune Checkpoint Inhibitors (ICIs) TVA reduces T cell exhaustion markers (e.g., PD-1), potentially re-sensitizing tumors to anti-PD-1/PD-L1 therapy.[1]Synergistic reduction in tumor growth in mouse models treated with TVA diet and anti-PD-1 antibodies.[1][10]
Bispecific T-cell Engagers (BiTEs) BiTEs require robust T cell activation to function. TVA provides this boost, enhancing the killing efficiency of drugs like blinatumomab.[1]Increased dose-dependent killing of leukemia cells in co-culture assays with human PBMCs and blinatumomab.[1]
Adoptive Cell Therapy (e.g., CAR-T) TVA can improve the in vitro expansion of patient-derived CAR-T cells before infusion and may improve their persistence and function in vivo.[1]Increased expansion of CAR-T cells from lymphoma patients. Higher patient serum TVA levels correlate with better clinical response.[1][5][12]

Diagram: General Preclinical Workflow for TVA Investigation

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy A1 Isolate Primary CD8+ T Cells (Human or Murine) A2 Culture with TVA (Dose Response) A1->A2 A3 Stimulate with anti-CD3/CD28 A2->A3 A4 Functional Assays: - Proliferation (CFSE) - Cytokine (ELISA/ICS) - Activation Markers (Flow) A3->A4 B1 Syngeneic Mouse Tumor Model (e.g., MC38, B16F10) A4->B1 Proceed if positive B2 Dietary Intervention: Control vs. TVA-Enriched Diet B1->B2 B3 Tumor Inoculation B2->B3 B4 Combination Therapy (e.g., anti-PD-1) B2->B4 B5 Monitor Tumor Growth B3->B5 B4->B5 B6 Endpoint Analysis: - Tumor Weight - TIL Isolation & Analysis (Flow) B5->B6

Caption: A workflow from in vitro T cell functional assays to in vivo tumor models.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for investigating TVA. The causality for each major step is explained to ensure scientific rigor.

Protocol 1: In Vitro Assessment of TVA on Primary CD8+ T Cell Function
  • Objective: To quantify the direct impact of TVA on the activation, proliferation, and cytokine production of isolated CD8+ T cells.

  • Causality: This assay isolates the T cells from other systemic factors, confirming that TVA's effect is T-cell intrinsic and allows for precise dose-response characterization.

Materials:

  • Trans-Vaccenic Acid (Sigma-Aldrich or equivalent)

  • BSA-free Fatty Acid (FA) free RPMI 1640 media

  • Murine or Human CD8+ T cell isolation kit (e.g., magnetic bead-based)

  • Stimulation antibodies: plate-bound anti-CD3 (clone 145-2C11 for mouse, OKT3 for human) and soluble anti-CD28 (clone 37.51 for mouse, CD28.2 for human)

  • Proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Cytokine analysis: ELISA kits (IL-2, IFN-γ) and/or antibodies for intracellular staining (ICS) by flow cytometry (IFN-γ, TNF-α).

  • Flow cytometry antibodies: CD8, CD69, CD25.

Procedure:

  • Preparation of TVA Stock:

    • Rationale: TVA is a lipid and requires proper solubilization to be bioavailable in culture media.

    • a. Prepare a 10-20 mM stock solution of TVA in 100% ethanol.

    • b. For working solutions, pre-warm the FA-free RPMI media to 37°C.

    • c. Dilute the TVA stock into the warm media to the desired final concentrations (e.g., 1 µM to 100 µM). Vortex immediately and vigorously to prevent precipitation. Use within an hour. A BSA-conjugated form can also be used for enhanced stability.

  • CD8+ T Cell Isolation and Staining:

    • Rationale: Using a pure population of CD8+ T cells ensures the observed effects are not mediated by other cell types like CD4+ T cells or APCs.

    • a. Isolate CD8+ T cells from murine splenocytes or human PBMCs according to the manufacturer's protocol. Purity should be >95%.

    • b. For proliferation analysis, label the cells with CFSE or an equivalent dye before culture.

  • Cell Culture and Stimulation:

    • a. Pre-coat a 96-well flat-bottom plate with anti-CD3 antibody (1-5 µg/mL in PBS) for 2 hours at 37°C. Wash wells twice with sterile PBS.

    • b. Resuspend isolated CD8+ T cells at 1x10^6 cells/mL in complete FA-free RPMI media.

    • c. Add the cells to the coated plate. Add soluble anti-CD28 antibody (1-2 µg/mL).

    • d. Immediately add the prepared TVA working solutions to achieve the final desired concentrations. Include a vehicle control (media with the same final concentration of ethanol).

    • e. Culture for 48-72 hours at 37°C, 5% CO2.

  • Endpoint Analysis:

    • Proliferation (72h): Analyze dye dilution by flow cytometry. A greater number of divisions in TVA-treated wells indicates enhanced proliferation.

    • Activation Markers (24-48h): Stain cells with antibodies against CD69 and CD25 and analyze by flow cytometry.

    • Secreted Cytokines (48h): Collect supernatant and measure IL-2 and IFN-γ concentrations using ELISA.[11]

    • Intracellular Cytokines (48h): Restimulate cells for 4-6 hours with a cell stimulation cocktail (containing Brefeldin A) before harvesting. Perform intracellular staining for IFN-γ and TNF-α.

ParameterRecommended TVA Concentration RangeExpected Outcome
Proliferation10 - 50 µMIncreased percentage of divided cells
Activation (CD69/CD25)10 - 50 µMHigher MFI or % positive cells
Cytokine Production10 - 50 µMIncreased pg/mL of IFN-γ and IL-2
Protocol 2: In Vivo Murine Tumor Model with TVA Supplementation
  • Objective: To determine if dietary supplementation with TVA can inhibit tumor growth and enhance anti-tumor immune responses in vivo, alone or with ICIs.

  • Causality: This model integrates the complexities of the tumor microenvironment, systemic immunity, and nutrient metabolism to provide a clinically relevant assessment of TVA's efficacy.

Materials:

  • 6-8 week old C57BL/6 mice.

  • Syngeneic tumor cell lines (e.g., B16F10 melanoma, MC38 colon adenocarcinoma).

  • Custom rodent diets: Control diet and a TVA-enriched diet (typically 1% by weight). Ensure the base composition (protein, carbs, total fat) is identical.

  • In vivo grade anti-mouse PD-1 antibody (clone RMP1-14) and isotype control.

  • Calipers, syringes, and standard animal husbandry equipment.

  • Reagents for tumor digestion and TIL isolation (e.g., Collagenase, DNase).

Procedure:

  • Acclimatization and Diet Administration:

    • Rationale: A dietary lead-in period is crucial to allow circulating TVA levels to reach a steady state before the immune system is challenged by a tumor.

    • a. Acclimatize mice for one week on a standard chow diet.

    • b. Randomize mice into two groups: Control Diet and TVA-Enriched Diet.

    • c. Feed mice their respective diets for at least 2 weeks prior to tumor inoculation.

  • Tumor Inoculation:

    • a. Harvest tumor cells from culture during their logarithmic growth phase.

    • b. Subcutaneously inject 0.5-1x10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Monitoring and Combination Treatment:

    • a. Begin measuring tumors with calipers every 2-3 days once they become palpable (around day 5-7). Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • b. For combination studies, begin intraperitoneal (IP) injections of anti-PD-1 antibody (e.g., 100-200 µg per mouse) on a schedule such as days 7, 10, and 13 post-inoculation.

  • Endpoint Analysis (Typically Day 18-21):

    • Rationale: Analyzing the immune cell composition within the tumor itself provides a direct mechanistic link between the dietary intervention and the anti-tumor effect.

    • a. Euthanize mice and resect tumors. Weigh the final tumors.

    • b. Mechanically and enzymatically digest the tumors to create a single-cell suspension.

    • c. Isolate tumor-infiltrating lymphocytes (TILs).

    • d. Perform multi-color flow cytometry on TILs to quantify:

      • Total CD8+ and CD4+ T cells (as a percentage of CD45+ cells).

      • Ratio of CD8+ T cells to regulatory T cells (FoxP3+ CD4+).

      • Expression of exhaustion markers (PD-1, LAG-3, TIM-3) on CD8+ T cells.

      • Functionality of TILs via ex vivo restimulation and intracellular cytokine staining for IFN-γ.

Conclusion and Future Directions

The evidence strongly supports the role of trans-vaccenic acid as a potent, diet-derived enhancer of CD8+ T cell-mediated anti-tumor immunity.[4][11] The protocols detailed here provide a robust framework for researchers to explore its potential further. The ability of TVA to synergize with checkpoint inhibitors and improve CAR-T cell expansion suggests its potential use as a nutritional supplement to complement existing cancer treatments.[1][7]

Future research should focus on determining optimal therapeutic dosages, exploring its efficacy across a wider range of cancer types, and ultimately, translating these compelling preclinical findings into human clinical trials.[1][7] The study of TVA challenges the oversimplified classification of nutrients as "good" or "bad," underscoring the importance of a nuanced, mechanistic understanding of how individual dietary components shape our health and response to disease.[1]

References

  • Trans-Vaccenic Acid in Meat and Dairy Boosts Cancer Immunotherapy | eMediNexus. (n.d.). Retrieved from [Link]

  • Coxworth, B. (2023, November 28). Fatty acid in beef & dairy found to boost immune cells' cancer response. New Atlas. Retrieved from [Link]

  • AACR Journals. (2023, December 8). Trans-vaccenic Acid Reprograms CD8+ T Cells and Enhances Antitumor Immunity. Cancer Discovery. Retrieved from [Link]

  • News-Medical. (2023, November 28). Study finds diet-derived trans-vaccenic acid boosts anti-tumor immunity. Retrieved from [Link]

  • Fan, H., & Zhang, F. Q. (2024, January 22). Rethinking nutritional villains: A trans-fatty acid identified to boost immunotherapy. Clinical and Translational Discovery. Retrieved from [Link]

  • Fan, H., Xia, S., Xiang, J., et al. (2023, November 22). Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity. Nature. Retrieved from [Link]

  • Ludwig Cancer Research. (2023, November 28). Nutrient in beef and dairy products boosts immune response to cancer. Retrieved from [Link]

  • Chen, J. (n.d.). Dietary trans-vaccenic acid and anti-tumor immunity. Nature Portfolio. Retrieved from [Link]

  • Fan, H., Xia, S., Xiang, J., et al. (2023, November 22). Trans-vaccenic acid reprograms CD8 T cells and anti-tumour immunity. ResearchGate. Retrieved from [Link]

  • University of Chicago. (2023, November 22). Nutrient found in beef and dairy improves immune response to cancer. UChicago News. Retrieved from [Link]

  • Yumda. (2023, November 27). Nutrient found in beef and dairy improves immune response to cancer. Retrieved from [Link]

  • The Oncology Network. (2023, December 8). Nutrient in beef and dairy may improve immune cell responses to cancer. Retrieved from [Link]

  • Tech Explorist. (2023, November 29). Beef and dairy nutrient boosts immune response to cancer. Retrieved from [Link]

  • Zafra, M. (2023, November 24). A nutrient from red meat and dairy improves the immune response against cancer. EL PAÍS English. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Separation of trans-Vaccenic Acid (TVA)

Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Topic: Resolution of C18:1 Isomers (TVA vs. Elaidic Acid) Ticket ID: TVA-ISO-18:1 Executive Summary: The "Isomer Crisis" Welcome to the Lip...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Topic: Resolution of C18:1 Isomers (TVA vs. Elaidic Acid) Ticket ID: TVA-ISO-18:1

Executive Summary: The "Isomer Crisis"

Welcome to the Lipid Analysis Support Center. You are likely here because your gas chromatography (GC) peaks are merging.

The Core Challenge: trans-Vaccenic acid (TVA, C18:1 trans-11), the predominant trans fat in ruminant dairy, is bioactive and distinct from Elaidic acid (C18:1 trans-9), the industrial trans fat linked to cardiovascular risk. However, on standard GC columns, these two isomers—along with trans-10—form a notorious "critical cluster" that often co-elutes.

This guide provides the protocols required to achieve baseline resolution, moving beyond standard FAME analysis into high-resolution isomer separation.

Module 1: Gas Chromatography Optimization

Objective: Achieve chromatographic resolution of C18:1 isomers using high-polarity capillary columns.

Diagnostic: Are you using the right column?

If you are using a standard DB-5, DB-23, or a 30-meter wax column, you will not separate TVA from Elaidic acid.

  • Requirement: You must use a 100-meter biscyanopropyl polysiloxane column.

  • Recommended Phases: SP-2560 or CP-Sil 88.[1]

  • Why? These highly polar phases interact strongly with the pi-electrons of the double bonds. The interaction strength varies slightly based on the geometric (cis vs. trans) and positional (C9 vs. C11) configuration.

Protocol A: The "Isothermal Hold" Method

While temperature ramps are faster, they often compress the critical C18:1 region. An isothermal plateau is required to let the isomers migrate at different rates.

Instrument Setup:

  • Carrier Gas: Hydrogen (optimal linear velocity: 35–40 cm/s) or Helium (20–25 cm/s).

  • Injector: Split mode (ratio 1:50 to 1:100) to prevent column overload.

Temperature Program (Optimized for SP-2560 100m):

StageRate (°C/min)Temperature (°C)Hold Time (min)Purpose
1 -702.0Solvent focusing
2 15.01750.0Rapid ramp to elution temp
3 -175 40 - 55 CRITICAL ISOMER SEPARATION
4 5.021510.0Elute long-chain PUFAs

Analyst Note: The elution order on these columns is generally trans isomers first, followed by cis isomers. However, the trans-10 and trans-11 (TVA) peak pair is the most difficult to resolve. If co-elution persists at 175°C, lower the hold temperature to 170°C .

Visualizing the Separation Logic

G cluster_elution Elution Order (Time ->) Sample FAME Sample Column 100m SP-2560 (High Polarity) Sample->Column t9 Elaidic (t9) (Elutes ~30.1 min) Column->t9 Weakest Pi-Interaction t10 C18:1 t10 (Elutes ~30.3 min) t9->t10 t11 TVA (t11) (Elutes ~30.5 min) t10->t11 c9 Oleic (c9) (Elutes ~31.2 min) t11->c9 Strongest Pi-Interaction

Figure 1: Theoretical elution order of critical C18:1 isomers on a biscyanopropyl polysiloxane column (SP-2560). Note the proximity of t10 and t11.

Module 2: Silver-Ion Chromatography (Ag-Ion)

Objective: Physical fractionation of trans and cis isomers prior to GC analysis.[2][3]

The Problem: In samples with high Oleic acid (C18:1 cis-9) content, the massive cis peak can tail into the trans region, obscuring TVA. The Solution: Silver-Ion Solid Phase Extraction (Ag-SPE) or HPLC. Silver ions form charge-transfer complexes with double bonds.[3]

  • Mechanism: Complex stability increases with the number of double bonds.[3]

  • Geometry Effect: cis double bonds form stronger complexes than trans double bonds due to steric accessibility.

Protocol B: Ag-Ion SPE Fractionation

Use this to isolate a pure "Trans Fraction" before injecting into the GC.

  • Column Prep: Use a commercial Ag-Ion SPE cartridge (or impregnate a silica SCX cartridge with AgNO₃).

  • Conditioning: Wash with 4 mL acetone, then 4 mL hexane.

  • Loading: Load FAME sample (approx. 10-20 mg) in minimal hexane.

  • Elution 1 (Saturated + Trans Monoenes):

    • Elute with Hexane:Acetone (96:4 v/v) .

    • Result: This fraction contains TVA and Elaidic acid, but is free of Oleic acid (cis-9).

  • Elution 2 (Cis Monoenes + Dienes):

    • Elute with Hexane:Acetone (90:10 v/v) .

    • Result: Contains Oleic and Linoleic acids.[2][4]

Troubleshooting Tip: If TVA is appearing in Fraction 2, your elution solvent is too polar. Decrease the acetone percentage in Elution 1 to 2%.

Module 3: Sample Preparation & Derivatization

Objective: Prevent chemically induced isomerization during FAME preparation.

Warning: Harsh acidic methylation (e.g., BF₃ in Methanol at >80°C) can artificially convert cis bonds to trans bonds, creating false positives for Elaidic acid.

Decision Matrix: Choosing the Right Derivatization
Lipid TypeRecommended ReagentConditionsRisk of Isomerization
Triglycerides (Oils/Fats) Sodium Methoxide (NaOCH₃)Room Temp, 10 minLowest
Phospholipids Sodium MethoxideRoom Temp, 10 minLowest
Free Fatty Acids (FFAs) BF₃-Methanol or H₂SO₄-MethanolControlled Heat (Max 60°C)Moderate (High if overheated)
Dairy Fat (TVA rich) Base-catalyzed followed by AcidNaOCH₃ then HCl/MeOHLow (if temp controlled)
Workflow Logic Diagram

Workflow Start Start: Lipid Sample CheckFFA Contains Free Fatty Acids? Start->CheckFFA BaseCat Base-Catalyzed (NaOCH3, Room Temp) CheckFFA->BaseCat No (TAGs/PLs) AcidCat Acid-Catalyzed (BF3/MeOH, Max 60°C) CheckFFA->AcidCat Yes (FFAs) Analysis Goal: Quantify TVA vs Elaidic? BaseCat->Analysis AcidCat->Analysis DirectGC Direct GC (100m SP-2560) Analysis->DirectGC Standard Profiling AgIon Ag-Ion Fractionation (Remove cis-interference) Analysis->AgIon Trace Analysis / High Interference AgIon->DirectGC

Figure 2: Decision tree for sample preparation and analysis methodology.

FAQ: Common Troubleshooting Scenarios

Q1: I see a shoulder on my TVA peak. Is it Elaidic acid? A: It is likely C18:1 trans-10 . In ruminant fats, trans-10 increases significantly if the animal was fed a high-grain diet (known as the "trans-10 shift"). On an SP-2560 column, trans-10 elutes immediately before trans-11 (TVA). To resolve this, decrease your oven temperature by 5°C or reduce the carrier gas velocity.

Q2: Can I use Mass Spectrometry (GC-MS) to identify the isomers? A: Generally, no . Standard Electron Impact (EI) MS causes the double bond to migrate along the chain, producing identical spectra for C18:1 isomers. Unless you are using specialized Covalent Adduct Chemical Ionization (CACI-MS/MS), you must rely on Retention Time (RT) matching against known standards (e.g., Supelco 37-Component Mix + individual TVA standard).

Q3: My retention times are shifting between runs. A: Highly polar columns like the SP-2560 are sensitive to moisture and oxygen.

  • Ensure you have high-capacity oxygen/moisture traps.

  • Run a "Lock-Retention" standard (e.g., C18:0) and adjust the column pressure slightly to align the C18:0 peak to a fixed time.

References

  • AOCS Official Method Ce 1h-05. (2005).[5][6] Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC.[1][5][7][8] American Oil Chemists' Society.[5]

  • Delmonte, P., et al. (2009).[8] Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column. Journal of Chromatography A, 1216(10), 1625-1635.

  • Mossoba, M. M., & Kramer, J. K. (2009).[8] Official methods for the determination of trans fat. AOCS Lipid Library.

  • Ratnayake, W. M., et al. (2006).[8] Mandatory trans fat labeling regulations in Canada and the United States. Journal of AOAC International, 89(2), 478-488.

  • Supelco/Sigma-Aldrich. (2024). FAMEs Fatty Acid Methyl Esters: GC Analysis on SP-2560. Application Note.

Sources

Optimization

Lipidomics Technical Support Center: Trans-Vaccenic Acid (TVA) Stability Guide

Welcome to the Lipidomics Technical Support Center. Ticket ID: TVA-STAB-001 Subject: Preventing degradation of trans-vaccenic acid during sample storage Assigned Specialist: Senior Application Scientist, Lipid Analysis U...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Lipidomics Technical Support Center. Ticket ID: TVA-STAB-001 Subject: Preventing degradation of trans-vaccenic acid during sample storage Assigned Specialist: Senior Application Scientist, Lipid Analysis Unit

Executive Summary

Trans-vaccenic acid (TVA; trans-11 18:[1][2][3]1) is the predominant trans fatty acid in ruminant fats and a critical biomarker in nutritional studies. Unlike saturated fats, TVA contains a double bond at the


 position, making it susceptible to oxidative cleavage  (rancidity) and isomerization  (shifting to cis or positional isomers).

This guide addresses the specific stability challenges of TVA in biological matrices (plasma, milk, tissue) and extracted lipid fractions.

Module 1: Critical Storage Parameters

Q: Why is my TVA peak area decreasing over time even at -20°C? A: You are likely experiencing lipid peroxidation or enzymatic hydrolysis , which can proceed slowly even at -20°C.

The degradation of TVA is driven by three vectors:

  • Oxidation: Free radicals attack the double bond at Carbon 11. This is accelerated by light, heat, and trace metals (e.g., iron in hemoglobin).

  • Isomerization: In the presence of acid catalysts (during derivatization) or extreme heat, the trans double bond can migrate or flip to cis, creating artifacts that co-elute with oleic acid (cis-9 18:1) or elaidic acid (trans-9 18:1).

  • Container Adsorption: Lipids are hydrophobic and will adhere to polypropylene (plastic) tubes, leading to quantitative losses.

The Stability Matrix
ParameterCritical Threshold Impact on TVA Recommendation
Temperature > -20°CEnzymatic activity remains viable; oxidation proceeds slow-motion.Store at -80°C for long-term (>1 month).
Oxygen > 1% O₂Radical formation initiates chain reaction oxidation.Purge headspace with Argon or Nitrogen .
Antioxidant 0% BHTRapid degradation of PUFAs and MUFAs (like TVA).Add BHT (50 µg/mL) immediately upon collection.
Container PlasticLipophilic adsorption (loss of mass); Plasticizer leaching (ghost peaks).Use Amber Glass Vials with Teflon-lined caps.
Module 2: Sample Processing Workflows

Q: Should I add antioxidants to the whole blood or the plasma? A: Add antioxidants as early as possible.

The "Gold Standard" protocol requires halting oxidative cascades at the moment of collection. We recommend Butylated Hydroxytoluene (BHT) .[4]

Protocol A: BHT Stock Preparation & Usage
  • Stock Solution: Dissolve 50 mg of BHT in 1 mL of Ethanol (50 mg/mL).

  • Working Concentration: Target 50 µg/mL (approx. 220 µM) in the biological sample.

  • Application: Add 1 µL of Stock Solution per 1 mL of Plasma/Serum/Milk.

Technical Note: BHT acts as a radical scavenger. It donates a hydrogen atom to lipid radicals, breaking the chain reaction of autoxidation [1].

Protocol B: Nitrogen Purging

Oxygen is the enemy. Simply capping a vial traps atmospheric oxygen (21%) inside.

  • Connect a Pasteur pipette to a tank of High-Purity Nitrogen (99.99%).

  • Adjust flow to a gentle stream (avoid splashing).

  • Insert pipette tip into the vial neck (do not touch the liquid).

  • Flow gas for 10–15 seconds to displace air.

  • Immediately cap with a Teflon-lined septum.

Module 3: Visualizing the Preservation Workflow

The following diagram outlines the decision logic for preserving TVA integrity from collection to analysis.

TVA_Preservation_Workflow cluster_env Critical Environmental Controls Sample Biological Sample (Blood/Milk) BHT_Add Add BHT (50 µg/mL) IMMEDIATELY Sample->BHT_Add Prevent Oxidation Centrifuge Centrifuge (4°C) Separate Plasma/Lipids BHT_Add->Centrifuge Storage_Decision Storage Duration? Centrifuge->Storage_Decision Short_Term Short Term (<1 Month) -20°C Storage_Decision->Short_Term < 30 Days Long_Term Long Term (>1 Month) -80°C Storage_Decision->Long_Term > 30 Days Derivatization Derivatization (FAMEs) Avoid Acid/Heat Isomerization Short_Term->Derivatization Long_Term->Derivatization Analysis GC-FID / GC-MS Analysis Derivatization->Analysis Nitrogen Nitrogen Purge Nitrogen->Storage_Decision Glass Amber Glass Vials Glass->Storage_Decision

Figure 1: Decision matrix for TVA sample preservation. Note the critical intervention of BHT prior to centrifugation.

Module 4: Troubleshooting Analytical Artifacts

Q: I see a new peak appearing near TVA after methylation. Is this degradation? A: This is likely Isomerization , not degradation.

TVA (trans-11 18:[1][2]1) is often analyzed as a Fatty Acid Methyl Ester (FAME). The chemical reaction used to create FAMEs can alter the sample if not chosen carefully.

  • The Problem: Acid-catalyzed methylation (e.g., BF3-Methanol or HCl-Methanol) at high temperatures (>80°C) can cause the trans double bond to migrate. This is particularly notorious for converting conjugated linoleic acids (CLAs) and TVA into thermodynamic artifacts [2].

  • The Solution: Use Base-Catalyzed Methylation (Sodium Methoxide in Methanol) at room temperature or mild heat (40°C). This method is strictly non-isomerizing but will not methylate Free Fatty Acids (FFAs).

    • If measuring Total Lipids: Use Base-Catalyzed.[4][5][6]

    • If measuring FFAs: Use mild Boron Trifluoride (BF3) (14%) at lower temps, but validate with a standard.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of TVA Peak Area Oxidation during storage.Check BHT addition logs. Ensure -80°C storage.
Split Peak / Shoulder Isomerization during methylation.Switch from Acid-catalyzed (HCl/BF3) to Base-catalyzed (NaOCH3) method [3].
"Ghost" Peaks Plasticizer contamination.Stop using plastic pipette tips/tubes for solvent steps. Switch to glass/Teflon.
High Variability Heterogeneous thawing.Do not refreeze. Aliquot samples into single-use vials before freezing.
Module 5: Experimental Validation (Self-Check)

Before running valuable samples, validate your storage efficiency with this control experiment:

  • Spike Control: Take a "pool" plasma sample and spike with a known concentration of TVA standard (e.g., Sigma V1131).

  • Split: Divide into two aliquots.

    • Aliquot A: No BHT, stored in plastic at -20°C.

    • Aliquot B: 50 µg/mL BHT, stored in glass at -80°C.

  • Time Course: Analyze both at Day 0, Day 7, and Day 30.

  • Success Criteria: Aliquot B should show <5% deviation from Day 0. Aliquot A will likely show 15-30% loss or isomerization.

References
  • Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease. Available at: [Link]

  • Luna, P., et al. (2005). Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat.[6] Journal of Dairy Research. Available at: [Link][1]

  • Matthan, N. R., et al. (2010). Stability of plasma and erythrocyte fatty acid composition during cold storage.[7][8][9] Lipids.[1][3][4][5][7][9][10][11][12][13][14] Available at: [Link]

Sources

Troubleshooting

addressing cytotoxicity of high trans-vaccenic acid concentrations in cell lines

Topic: Optimizing Trans-Vaccenic Acid (TVA) Protocols & Mitigating Cytotoxicity Document ID: TSC-LIPID-TVA-004 Last Updated: February 2, 2026 Executive Summary: The TVA Paradox Welcome to the technical support hub for Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Trans-Vaccenic Acid (TVA) Protocols & Mitigating Cytotoxicity

Document ID: TSC-LIPID-TVA-004 Last Updated: February 2, 2026

Executive Summary: The TVA Paradox

Welcome to the technical support hub for Trans-Vaccenic Acid (TVA; 18:1 trans-11). Unlike industrial trans-fats (e.g., elaidic acid), TVA is a naturally occurring ruminant fatty acid recently identified as a potent immunometabolite that enhances CD8+ T cell function via the GPR43-CREB axis (Chen et al., Nature 2023).

The Core Problem: Users frequently report "cytotoxicity" when working with TVA. In >80% of support cases, this is not biological toxicity but rather physical precipitation (pseudo-cytotoxicity) or detergent effects caused by improper BSA conjugation. True biological lipotoxicity (ER stress) typically only occurs at supraphysiological concentrations (>200 µM) or in cells with specific metabolic defects (e.g., SCD1 deficiency).

This guide provides the "Gold Standard" preparation protocol and a troubleshooting matrix to distinguish between experimental artifacts and true biological effects.

Part 1: The "Gold Standard" Preparation Protocol

Status: Mandatory for Reproducibility

The most common cause of cell death with long-chain fatty acids is the addition of free fatty acids (FFAs) directly to the media, causing them to crash out of solution and coat the cells. You must use a Fatty Acid-Free (FAF) BSA carrier.

Reagents Required
  • TVA Stock: Trans-vaccenic acid (purity >99%).

  • Carrier: Fatty Acid-Free BSA (low endotoxin, cell culture grade). Do not use standard fraction V BSA.

  • Solvent: Ethanol (absolute) or DMSO (cell culture grade).

  • Base Buffer: 150 mM NaCl or DPBS (w/o Ca2+/Mg2+).

Step-by-Step Conjugation Workflow

TVA_Preparation Start Start: TVA Powder Stock 1. Make 100 mM Stock (Dissolve in EtOH or DMSO) Start->Stock Mix 3. Dropwise Addition Add TVA stock to warm BSA while vortexing/stirring Stock->Mix BSA_Prep 2. Prepare 10-20% BSA Solution (in 150mM NaCl, 37°C) BSA_Prep->Mix Incubate 4. Complexation Stir at 37°C for 30-60 mins (Solution must clear) Mix->Incubate Filter 5. Sterile Filter (0.22 µm) (Critical Step) Incubate->Filter Final Final Conjugate Stock (Usually 2-5 mM TVA : 10% BSA) Store -20°C Filter->Final

Figure 1: The Critical Path for TVA Solubilization. Failure to filter (Step 5) or insufficient stirring (Step 4) are the primary causes of "toxicity" reports.

Part 2: Troubleshooting & FAQs
Category A: "My cells die immediately (within 2-4 hours)."

Diagnosis: This is almost certainly Physical Toxicity (Precipitation), not metabolic lipotoxicity. Mechanism: Unconjugated lipid crystals settle on the cell monolayer, causing physical stress and membrane disruption (detergent effect).

SymptomCheckSolution
Cloudy Media Look at the media under the microscope. Do you see floating crystals or oil droplets?Failed Conjugation. Your TVA did not bind to the BSA. Re-do the conjugation at a slower addition rate. Ensure BSA is >10% concentration during mixing.
Solvent Shock What is the final % of Ethanol/DMSO in the well?Keep vehicle concentration <0.1% . If your conjugate stock is too dilute, you are adding too much solvent.
Serum Clash Did you add the TVA-BSA to serum-free or serum-containing media?Add to Serum-Containing Media. Serum proteins help stabilize the lipid. If using serum-free, increase the BSA molar ratio to 4:1 (BSA:TVA).
Category B: "My cells die after 24-48 hours (Apoptosis/Slow Death)."

Diagnosis: This is likely True Biological Lipotoxicity . Mechanism: High intracellular TVA overwhelms the mitochondria and ER, leading to the Unfolded Protein Response (UPR).

Q: What is the "Safe" concentration range? A: Refer to the physiological vs. pharmacological table below.

ConcentrationContextExpected Outcome
5 - 25 µM Physiological (Circulating)Bioactive. Activates GPR43/CREB. Anti-tumor effects (CD8+ T cells).[1][2][3][4][5]
50 - 100 µM High PhysiologicalTolerated. Minimal toxicity in hepatocytes/adipocytes.
> 200 µM Pharmacological / OverloadLipotoxic. Induces ER Stress (CHOP/ATF4 markers).

Q: Why is TVA toxic to my specific cell line but not others? A: Check your cell line's SCD1 (Stearoyl-CoA Desaturase-1) status.

  • Mechanism: SCD1 converts TVA (trans-11 18:[6]1) into CLA (cis-9, trans-11 18:2), which is easily stored or metabolized.

  • Risk Factor: If your cell line has low SCD1 (or you are using an SCD1 inhibitor), TVA accumulates, stiffens the membrane, and triggers apoptosis.

Part 3: Mechanistic Validation (Self-Check)

If you suspect biological toxicity, you must validate it experimentally. Do not assume cell death is a "side effect"—it is a datum.

The "TVA Specificity" Control Experiment

Run this 4-arm experiment to prove your data is real.

  • Vehicle Control: BSA only (same molarity as treatment).

  • Positive Lipotoxicity Control: Palmitate (PA) at 500 µM (Known to induce ER stress).

  • Isomer Control: Elaidic Acid (18:1 trans-9) at same concentration as TVA.

    • Logic: Elaidic acid is generally more toxic than TVA. If TVA kills more than Elaidic, you have a contamination or solubility issue.

  • Treatment: TVA (Trans-vaccenic acid).[1][3][4][5][6]

Signaling Pathway: Bioactivity vs. Toxicity

TVA_Pathway TVA_Low TVA (Low Dose) <50 µM GPR43 GPR43 Receptor (Immune Cells) TVA_Low->GPR43 TVA_High TVA (High Dose) >200 µM ER_Membrane ER Membrane Saturation TVA_High->ER_Membrane CREB cAMP -> PKA -> CREB GPR43->CREB UPR UPR Activation (PERK / IRE1) ER_Membrane->UPR Survival Enhanced Function (Anti-Tumor Immunity) CREB->Survival Apoptosis Apoptosis (CHOP-mediated) UPR->Apoptosis

Figure 2: Divergent Pathways. Low-dose TVA drives beneficial immunometabolism (Chen et al., 2023), while high doses trigger the Unfolded Protein Response (UPR) common to lipid overload.

References
  • Chen, J. et al. (2023).[2][5] Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity.[1][3][4][5] Nature. [Link][4]

    • Key Finding: Establishes the GPR43-CREB mechanism and physiological relevance of TVA.[3][5]

  • Oteng, A. & Kersten, S. (2020). Mechanisms of Action of trans Fatty Acids. Advances in Nutrition. [Link]

    • Key Finding: Differentiates between ruminant (TVA) and industrial (Elaidic)
  • Listenberger, L. L. et al. (2003). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. PNAS. [Link]

    • Key Finding: Foundational paper on why channeling FFAs into neutral lipids (via SCD1/DG
  • Key Finding: Standard operating procedures for lipid conjug

Sources

Optimization

Technical Support Center: Trans-Vaccenic Acid (TVA) Experimental Optimization

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Inconsistent Results in TVA-Mediated CD8+ T-Cell Reprogramming Executive Summary & Mechanistic Grounding Re...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Inconsistent Results in TVA-Mediated CD8+ T-Cell Reprogramming

Executive Summary & Mechanistic Grounding

Recent breakthrough studies (notably Chen et al., Nature 2023) have repositioned Trans-Vaccenic Acid (TVA) from a generic dietary fat to a potent immunomodulator. Unlike industrial trans-fats, TVA (C18:1 trans-11) enhances anti-tumor immunity by reprogramming CD8+ T cells.[1]

The Critical Mechanism: TVA functions by antagonizing the GPR43 (FFAR2) receptor. Under normal conditions, Short-Chain Fatty Acids (SCFAs) activate GPR43 to suppress cAMP.[2] TVA binds to GPR43, blocking this suppression, thereby activating the cAMP-PKA-CREB signaling axis.[3][4]

Why Experiments Fail: Most inconsistencies arise from three specific failure points:

  • Isomeric Contamination: Using Elaidic acid (trans-9) instead of TVA (trans-11).

  • Delivery Failure: Poor BSA conjugation leading to precipitation or bioavailability issues.

  • Pathway Misalignment: Testing for direct cytotoxicity on tumor cells rather than immune-mediated killing.

Troubleshooting Module: Reagent Integrity (The Isomer Trap)

User Issue: "My TVA treatment is showing high cytotoxicity in all cell lines, similar to industrial trans-fat controls."

Root Cause Analysis: You are likely observing Elaidic Acid toxicity . TVA and Elaidic acid are geometric isomers with identical molecular weights (282.46 g/mol ). Standard commercial preparations of "Trans-Fatty Acids" are often mixtures. Elaidic acid is pro-inflammatory and lipotoxic, whereas TVA is generally non-toxic at physiological concentrations.

Diagnostic Protocol:

ParameterTrans-Vaccenic Acid (TVA)Elaidic Acid (Contaminant)
Structure C18:1 trans-11C18:1 trans-9
Source Ruminant (Dairy/Beef)Industrial Hydrogenation
Biological Effect GPR43 Antagonist (Immune Boost)Pro-inflammatory / Lipotoxic
QC Method GC-MS (FAME Analysis)GC-MS (FAME Analysis)

Corrective Action:

  • Certificate of Analysis (CoA) Audit: Verify the CAS number. TVA is CAS 693-72-1 . Elaidic Acid is CAS 112-79-8 .

  • Negative Control: You must run Cis-Vaccenic Acid (C18:1 cis-11) alongside TVA. If both the cis and trans variants show equal toxicity, the issue is non-specific lipotoxicity (concentration too high), not isomeric mechanism.

Troubleshooting Module: Solubilization & Delivery

User Issue: "I see crystals in my media" OR "I observe zero effect on T-cell activation markers."

Root Cause Analysis: Free fatty acids are hydrophobic. Adding TVA dissolved in DMSO/Ethanol directly to cell culture media causes immediate micro-precipitation. The TVA becomes bio-unavailable or forms toxic micelles. TVA must be conjugated to BSA (Bovine Serum Albumin) prior to introduction.

The "Gold Standard" Conjugation Protocol: This protocol ensures a 6:1 (Fatty Acid:BSA) molar ratio, critical for physiological uptake.

Reagents:

  • TVA (Sigma/Cayman, >98% purity)

  • Fatty Acid-Free (FAF) BSA (Crucial: Standard BSA contains endogenous lipids that interfere).

  • 150 mM NaCl solution.[5][6]

Step-by-Step Workflow:

  • Prepare BSA Vehicle (20% Stock):

    • Dissolve FAF-BSA in 150 mM NaCl.[5][6]

    • Filter sterilize (0.22 µm).[6]

    • Critical: Warm this solution to 37°C in a water bath.

  • Prepare TVA Stock:

    • Dissolve TVA in Ethanol or 0.1M NaOH to a high concentration (e.g., 100 mM).

    • Heat to 60-70°C until completely clear.

  • Conjugation (The Drop-wise Method):

    • While stirring the warm BSA (37°C) rapidly, add the hot TVA solution drop-wise .

    • Do not add all at once. This causes irreversible precipitation.

    • Stir at 37°C for 60 minutes. The solution should remain clear to slightly opalescent.

  • Final QC:

    • Measure Optical Density (OD) at 600nm. If OD > 0.1, precipitation has occurred. Discard and restart.

Troubleshooting Module: Mechanism & Pathway Verification

User Issue: "TVA treatment of my melanoma cell line (B16F10) showed no reduction in cell growth."

Root Cause Analysis: TVA is not a direct cytotoxic agent. It does not kill cancer cells directly. It functions extrinsically by reprogramming CD8+ T cells.[1][4][7] If your in vitro system lacks immune cells, TVA will have no anti-tumor effect.

The Signaling Pathway: Use the following diagram to validate your readout targets. You should be measuring cAMP levels or CREB phosphorylation in T cells, not apoptosis in tumor cells.

G cluster_membrane T-Cell Membrane TVA Trans-Vaccenic Acid (TVA) GPR43 GPR43 (FFAR2) Receptor TVA->GPR43 Inhibits / Antagonizes Gi Gαi Protein TVA->Gi Blocks Coupling SCFA Short-Chain Fatty Acids (Acetate/Propionate) SCFA->GPR43 Activates GPR43->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production AC->cAMP Unchecked Production PKA PKA cAMP->PKA Activates CREB p-CREB (Transcription Factor) PKA->CREB Phosphorylates Effector Enhanced CD8+ T-Cell Effector Function CREB->Effector Reprograms

Figure 1: The TVA Mechanism of Action.[8] Note that TVA acts as an antagonist to GPR43, releasing the brake on the cAMP-PKA-CREB axis, distinct from the agonistic effect of SCFAs.[3][4]

FAQ: Experimental Design & Controls

Q: Can I use standard Fetal Bovine Serum (FBS) in my media? A: No. Standard FBS contains endogenous lipids (including various fatty acids) that will mask the effect of your specific TVA treatment.

  • Solution: You must use Lipid-Stripped FBS (charcoal-dextran treated) for at least 24 hours prior to TVA treatment to synchronize the cells and remove background noise.

Q: What is the physiological dose range? A: Based on human serum data and murine models:

  • In Vitro:[9]10 µM – 50 µM . (Above 100 µM risks non-specific lipotoxicity).

  • In Vivo: Diet enriched to 1% w/w TVA.

Q: Why do my Western Blots for p-CREB show high variability? A: CREB phosphorylation is rapid and transient.

  • Optimization: Lyse cells immediately (within 15-30 mins) after stimulation. Ensure phosphatase inhibitors are fresh in your lysis buffer.

References & Authority
  • Chen, J., et al. (2023).[3][7][10] "Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity."[1][4][7][8] Nature.[1][7] [1]

    • Core Reference for: Mechanism (GPR43 antagonism), In vivo efficacy, and CD8+ specificity.

  • Cayman Chemical. (n.d.). "Preparation of Fatty Acid-BSA Conjugates." Cayman Chemical Technical Support.

    • Core Reference for: Solubilization protocols and BSA conjugation chemistry.

  • Bio-Protocol. (2020). "Fatty Acid Conjugation to Bovine Serum Albumin." Bio-protocol.

    • Core Reference for: Step-by-step laboratory workflow for lipid delivery.

Sources

Troubleshooting

Technical Support Center: Isolating the Effects of Trans-Vaccenic Acid

Introduction for the Modern Researcher Welcome to the technical support guide for navigating the complexities of trans-vaccenic acid (TVA) research. As drug development and nutritional science converge, the need to isola...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for navigating the complexities of trans-vaccenic acid (TVA) research. As drug development and nutritional science converge, the need to isolate the bioactivity of specific dietary compounds like TVA has become paramount. TVA, a naturally occurring trans fatty acid found in ruminant products, presents a unique analytical challenge.[1][2][3] Its primary dietary sources—dairy and meat—are complex matrices containing numerous other bioactive compounds.[1][2] This guide moves beyond basic protocols to address the critical issue of confounding , providing you with the strategic frameworks and tactical solutions needed to produce robust, interpretable, and defensible results.

This is not a static manual but a dynamic resource designed for troubleshooting. We will explore the "why" behind the methods, empowering you to make informed decisions when designing studies, analyzing data, and interpreting outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Confounding Challenge

Q1: What are the primary dietary confounders I need to be concerned about in TVA research?

A1: The central challenge in TVA research is that it is never consumed in isolation. Its dietary sources are exclusively ruminant-derived foods like milk, cheese, yogurt, beef, and lamb.[1][4] Therefore, any observed association between TVA and a health outcome could be influenced by other components of these foods.

It is critical to consider two main categories of confounders:

  • Macronutrient and Micronutrient Profile: Ruminant products are also significant sources of saturated fatty acids (SFAs), other trans fatty acids like conjugated linoleic acid (CLA), specific proteins (casein, whey), and micronutrients (e.g., calcium, vitamin B12). These components have their own well-documented physiological effects that can mask or mimic the effects of TVA.

  • Overall Dietary Pattern: Individuals with high TVA intake may share broader dietary and lifestyle patterns.[5] For example, a diet high in dairy and red meat might be lower in plant-based foods. This "dietary pattern" can act as a massive confounding variable.[5][6] It's crucial to distinguish the effect of TVA from the effect of the entire dietary context in which it is consumed.

The following table summarizes the key confounders associated with primary TVA sources:

TVA Food Source Key Potential Confounding Factors
Dairy Products (Milk, Cheese, Yogurt) Saturated Fatty Acids (SFAs), Conjugated Linoleic Acid (CLA), Calcium, Whey & Casein Proteins, Palmitoleic Acid (TPA)
Ruminant Meat (Beef, Lamb) Saturated Fatty Acids (SFAs), Heme Iron, Dietary Cholesterol, High-Quality Protein
Processed Foods (containing dairy/beef fat) Industrially-produced trans fats (if present), Sodium, Refined Carbohydrates, SFAs
Q2: What is the fundamental difference between controlling for confounders in study design versus statistical analysis?

A2: This is a crucial strategic distinction. Controlling for confounding can be done proactively (at the design stage) or reactively (at the analysis stage).

  • Study Design Controls (Proactive): These methods aim to prevent confounding from occurring in the first place. They are generally more powerful but less flexible. Methods include:

    • Randomization: In a randomized controlled trial (RCT), participants are randomly assigned to receive TVA or a placebo. This process, in theory, distributes all known and unknown confounders evenly between groups, isolating the effect of TVA.[7] This is the gold standard but often impractical for long-term dietary studies.

    • Restriction: You can restrict your study population to a specific subgroup to eliminate a confounder. For example, studying only non-smokers to remove the confounding effect of smoking.[7]

    • Matching: For each individual with a high TVA intake, you could recruit a control individual with low TVA intake who is matched on key characteristics like age, sex, and BMI.

  • Statistical Controls (Reactive): These methods are used after data has been collected from observational studies where design controls were not feasible.[8][9] They work by mathematically adjusting for the influence of measured confounders.[10] Common methods include:

    • Stratification: Analyzing the association between TVA and the outcome within different strata or levels of a confounding variable (e.g., analyzing the effect separately for high SFA consumers and low SFA consumers).[8][10]

    • Multivariable Regression Models: This is the most common and flexible approach.[9][10] By including confounders (e.g., SFA intake, total energy intake) as covariates in a regression model, you can estimate the independent association of TVA with the outcome.[10]

The following diagram illustrates the conceptual difference:

G cluster_0 Proactive Control (Study Design) cluster_1 Reactive Control (Statistical Analysis) Rand Randomization Rest Restriction Match Matching Design_Text Prevents confounding by breaking the link between confounder and exposure. Strat Stratification Multi Multivariable Models Analysis_Text Adjusts for confounding by mathematically isolating the variable of interest.

Caption: Proactive vs. Reactive Confounder Control Strategies.

Part 2: Troubleshooting Guides & Protocols

This section provides step-by-step guidance for specific challenges you may encounter during your TVA research.

Troubleshooting Issue 1: "My observational data shows a strong correlation between TVA and my outcome, but I suspect it's not a true effect. How do I begin to untangle this?"

This is the classic confounding problem. The goal is to systematically identify and adjust for variables that could be distorting the TVA-outcome relationship.

Protocol: A Step-by-Step Workflow for Confounder Adjustment

  • Identify Potential Confounders:

    • Literature Review: Systematically review existing literature to compile a list of known risk factors for your outcome of interest and variables associated with dairy and meat intake.

    • Directed Acyclic Graphs (DAGs): Visually map the causal relationships between TVA (exposure), your health outcome, and all potential confounders. This is a critical thinking tool to decide which variables to include in your model.

  • Quantify Dietary Intake:

    • Method Selection: Use validated dietary assessment tools. Food Frequency Questionnaires (FFQs) are common for large cohort studies to assess long-term intake, while multiple 24-hour dietary recalls can provide more detailed data.

    • Biomarker Corroboration: Whenever feasible, use blood or adipose tissue biomarkers of fatty acids.[11][12] While TVA in tissue reflects intake, remember that trans-palmitoleic acid (TPA) can be endogenously produced from TVA, complicating its use as a direct biomarker.[13][14]

  • Execute Statistical Adjustment:

    • Model Building: Start with a crude model (TVA -> Outcome). Sequentially add potential confounders to a multivariable regression model.

    • Model 1 (Crude): Outcome ~ TVA

    • Model 2 (Demographic Adjustment): Outcome ~ TVA + Age + Sex + BMI

    • Model 3 (Lifestyle Adjustment): Model 2 + Smoking Status + Physical Activity + Total Energy Intake

    • Model 4 (Key Nutrient Adjustment): Model 3 + SFA Intake + CLA Intake + Dietary Fiber

    • Observe the Change: Pay close attention to how the coefficient (the effect size) of TVA changes as you add variables. A large change suggests that the added variable was a significant confounder.

  • Consider Dietary Pattern Analysis:

    • Beyond Single Nutrients: Standard adjustment may not capture the full picture.[5] Use techniques like Principal Component Analysis (PCA) or factor analysis to identify broader dietary patterns (e.g., a "Ruminant-High" pattern vs. a "Plant-Based" pattern).[5]

    • Adjust for the Pattern: You can then include the dietary pattern score itself as a covariate in your model to see if the TVA effect persists independently of the overall diet.

The following workflow diagram summarizes this protocol:

G Start Start: Observational Data Acquired Step1 Step 1: Identify Confounders (Literature, DAGs) Start->Step1 Step2 Step 2: Quantify Intake (FFQ, 24h Recalls, Biomarkers) Step1->Step2 Step3 Step 3: Build Multivariable Models Sequentially add covariates Step2->Step3 Step4 Step 4: Assess Change in TVA Effect Is the association attenuated? Step3->Step4 Step5 Step 5 (Advanced): Dietary Pattern Analysis (PCA, Factor Analysis) Step4->Step5 If confounding is still suspected End End: Interpret Adjusted TVA Effect Step4->End If effect is stable or null Step5->End

Caption: Workflow for Statistical Control of Dietary Confounders.

Troubleshooting Issue 2: "How do I differentiate the effects of naturally-occurring TVA from industrially-produced trans fats (iTFAs) in my analysis?"

A2: This is a critical distinction as iTFAs are widely considered harmful, while the effects of TVA are debated and may differ.[15][16][17][18]

Protocol: Differentiating TVA from iTFA Effects

  • Source-Specific Dietary Assessment:

    • Your dietary assessment tool must be detailed enough to distinguish between ruminant sources (dairy, beef) and sources of iTFAs (historically, partially hydrogenated oils in margarines, shortenings, and processed baked goods).[4]

    • Work with a nutritionist to disaggregate food items. For example, "butter" is a source of TVA, while "stick margarine" (historically) was a source of iTFAs.

  • Use of Specific Biomarkers:

    • While TVA is the main trans C18:1 isomer in ruminant fat, elaidic acid (trans-9 C18:1) is the primary isomer in iTFAs.[1]

    • Measuring both TVA and elaidic acid in plasma or tissue provides distinct biomarkers for their respective dietary sources.

  • Mutual Adjustment in Statistical Models:

    • When analyzing the effect of TVA, you must include iTFA intake (or its biomarker, elaidic acid) as a covariate in your multivariable model.

    • Model Example: Outcome ~ TVA + iTFA + [other confounders]

    • This approach statistically "holds constant" the effect of iTFAs while estimating the independent effect of TVA. The same should be done in reverse when estimating the effect of iTFAs.

References

  • Pourhoseingholi, M. A., Baghestani, A. R., & Vahedi, M. (2012). How to control confounding effects by statistical analysis. Gastroenterology and Hepatology From Bed to Bench, 5(2), 79–83. [Link]

  • The Friendly Statistician. (2025). How To Address Confounding Variables In Before-and-after Studies? YouTube. [Link]

  • Zeraatkar, D., Johnston, B. C., & de Souza, R. J. (2019). Methods for the Selection of Covariates in Nutritional Epidemiology Studies. Current Developments in Nutrition, 3(11), nzz104. [Link]

  • Tison, S. E. (2021). Statistical methods for Evaluating Confounding in Nutritional Epidemiology: Examining the Association of Dietary Measures and Incident Type 2 Diabetes. UAB Digital Commons. [Link]

  • Prentice, R. L., & Tinker, L. F. (2018). Nutritional Epidemiology Methods and Related Statistical Challenges and Opportunities. Annual review of statistics and its application, 5, 243-262. [Link]

  • Controlling Confounding. (2022). YouTube. [Link]

  • Prentice, R. L., & Tinker, L. F. (2018). Nutritional Epidemiology Methods and Related Statistical Challenges and Opportunities. PubMed. [Link]

  • Barreiro, R., Langa, S., et al. (2024). Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. Foods, 13(14), 2164. [Link]

  • Barreiro, R., Langa, S., et al. (2024). Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. PubMed. [Link]

  • Quora. (2024). If a study suggested Trans Vaccenic Acid...has a beneficial effect...will the medical industry discourage you from eating it? Quora. [Link]

  • Wikipedia. (n.d.). Trans fat. Wikipedia. [Link]

  • Kim, J., & Lee, Y. (2010). Confounding by Dietary Patterns of the Inverse Association Between Alcohol Consumption and Type 2 Diabetes Risk. American Journal of Epidemiology, 171(1), 53-62. [Link]

  • Dehghan, M., Mente, A., et al. (2017). Dietary Sources of Plasma trans Fatty Acids among Adults in the United States: NHANES 2009–2010. The Journal of Nutrition, 147(7), 1338–1346. [Link]

  • Uta, C., Paragh, G., et al. (2020). Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells. International Journal of Molecular Sciences, 21(17), 6331. [Link]

  • Metabolon. (n.d.). Vaccenic acid. Metabolon. [Link]

  • Guillocheau, E., et al. (2018). Current intakes of trans-palmitoleic (trans-C16:1 n-7) and trans-vaccenic (trans-C18:1 n-7) acids in France are exclusively ensured by ruminant milk and ruminant meat: A market basket investigation. Food Chemistry, 276, 203-209. [Link]

  • ResearchGate. (2025). Nutritional Epidemiology Methods and Related Statistical Challenges and Opportunities. ResearchGate. [Link]

  • Field, C. J., & Proctor, S. D. (2023). Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes. Frontiers in Nutrition, 10. [Link]

  • Guillocheau, E., et al. (2018). Dairy products as main dietary sources of trans-palmitoleic and trans-vaccenic acid in France. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: In Vivo Optimization of Trans-Vaccenic Acid (TVA)

Introduction: The TVA Breakthrough Welcome to the technical support center. You are likely here following the paradigm-shifting findings (e.g., Nature, 2023) identifying trans-vaccenic acid (TVA) as a potent nutrient-der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The TVA Breakthrough

Welcome to the technical support center. You are likely here following the paradigm-shifting findings (e.g., Nature, 2023) identifying trans-vaccenic acid (TVA) as a potent nutrient-derived immunomodulator.[1][2] Unlike industrial trans-fats (like elaidic acid) which are metabolically harmful, TVA—a natural ruminant fatty acid—has been shown to reprogram CD8+ T cells to enhance anti-tumor immunity.[1][3][4]

However, translating this from a paper to a working mouse model is fraught with physicochemical challenges. TVA is a hydrophobic lipid with poor aqueous solubility and specific bioavailability constraints. This guide replaces trial-and-error with engineered protocols.

Module A: Formulation & Delivery Strategy

The Core Problem: TVA is a long-chain fatty acid (C18:1 trans-11).[4][5][6] It will not dissolve in PBS. Injecting a suspension leads to inconsistent dosing and potential embolism.

Comparison of Delivery Methods
FeatureDietary Incorporation (Recommended) Oral Gavage (Acute/Pulsed) Intraperitoneal (IP) Injection
Relevance High (Mimics human nutritional intake)Medium (Good for PK studies)Low (Non-physiological)
Stress MinimalHigh (Daily handling stress)High
Vehicle Standard Chow (e.g., AIN-93G)Corn Oil or PEG/EthanolNOT RECOMMENDED
Stability High (if stored -20°C)Variable (Oxidation risk)N/A
Dosage Control Population averagePrecise per animalN/A
Protocol 1: Preparation for Oral Gavage

Use this for pharmacokinetic (PK) validation or short-term (<2 weeks) studies.

Reagents:

  • Pure trans-vaccenic acid (C18:1 trans-11), >99% purity.

  • Vehicle: Medical grade Corn Oil (preferred) or 1% Methylcellulose.

  • Critical: Do not use DMSO if possible; it can affect membrane permeability independent of TVA.

Workflow:

  • Weighing: Weigh TVA powder in a glass vial (plastic absorbs lipids).

  • Solubilization: Add corn oil to achieve a concentration of 10–20 mg/mL .

  • Thermal Shock: TVA has a melting point of ~40–44°C. Heat the oil mixture to 50°C in a water bath.

  • Sonication: Sonicate for 10 minutes while warm until the solution is optically clear.

  • Storage: Aliquot under nitrogen gas (to prevent oxidation) and store at -20°C. Warm to 37°C before gavage.

Protocol 2: Dietary Incorporation (The "Gold Standard")

Use this for tumor efficacy and chronic immunomodulation studies.

Standard Dosage: 1% w/w (10 g TVA per kg of diet).

  • Control Diet: Must be isocaloric. Use cis-vaccenic acid or a standard fat source (lard/soybean oil) adjusted to match the caloric density.

  • Preparation: Industrial chow manufacturers (e.g., Research Diets, Envigo) can custom compound this. If making in-house, ensure thorough mixing into a powder diet and re-pelleting to prevent "sorting" by mice.

Module B: Dosage Optimization & Safety

The "Sweet Spot" Calculation

Researchers often ask: "How much do I give via gavage to match the 1% diet?"

  • Average Mouse Food Intake: ~3–4 g/day .[7]

  • Dietary Load: 1% w/w = 10 mg TVA / 1 g food.

  • Daily Intake: ~30–40 mg TVA per mouse per day.

  • Mouse Weight: ~25 g (0.025 kg).

  • Equivalent Gavage Dose:

    
    
    

WARNING: A bolus gavage of 1,200 mg/kg is physiologically overwhelming and may cause steatorrhea (fatty diarrhea).

  • Recommended Gavage Limit: 100–300 mg/kg daily. If you need higher accumulation, you must use dietary incorporation.

Toxicity & Metabolic Guardrails

While TVA is safer than industrial trans-fats, it is not inert.

  • Safe Range: 0.5% – 1.5% w/w in diet.

  • Danger Zone: >3% w/w.[8] High doses can induce insulin resistance and hepatotoxicity.

  • Differentiation: Ensure you are using trans-11 (TVA), not trans-9 (Elaidic Acid). Elaidic acid is pro-inflammatory; TVA is immunomodulatory.

Module C: Mechanistic Validation (The "Why")

You must validate that your phenotype is driven by the specific TVA mechanism, not just general lipid metabolism.

The Mechanism: GPR43 Antagonism

TVA functions by antagonizing the GPR43 (FFAR2) receptor, which normally suppresses cAMP. By blocking GPR43, TVA releases the brake on the cAMP-PKA-CREB pathway, enhancing CD8+ T cell function.[1][3][9][10]

TVA_Mechanism cluster_membrane T Cell Membrane TVA Trans-Vaccenic Acid (Dietary) GPR43 GPR43 (FFAR2) Receptor TVA->GPR43 Inhibits/Antagonizes cAMP cAMP (Accumulation) GPR43->cAMP Normally Suppresses PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates CD8 CD8+ T Cell Effector Function CREB->CD8 Reprograms Tumor Anti-Tumor Immunity CD8->Tumor Killing

Caption: The TVA signaling cascade. TVA acts as an extrinsic ligand that antagonizes GPR43, relieving the suppression of cAMP and driving the PKA-CREB axis to boost T cell activity.[1][3][9][10]

Troubleshooting & FAQs

Q1: My stock solution is cloudy or precipitating.

Diagnosis: Incomplete solubilization or temperature shock. Fix:

  • Ensure you are using Corn Oil or Ethanol:PEG400 (1:9) . Aqueous buffers (PBS) will cause immediate precipitation.

  • Re-heat to 50°C and sonicate.

  • Pro-Tip: If using gavage, keep the syringe warm (use a heated pad) immediately prior to administration.

Q2: How do I know the effect is TVA and not its metabolite, CLA?

The Issue: Mice express delta-9-desaturase, which converts ~12% of TVA into cis-9, trans-11 CLA (Rumenic Acid). The Fix:

  • Measure Serum Levels: Use GC-MS to quantify TVA vs. CLA in serum.

  • In Vitro Control: Treat isolated CD8+ T cells with TVA in the presence of a desaturase inhibitor (e.g., sterculic oil or CP-640186) to prove the effect is direct.

  • Literature Grounding: Chen et al. (2023) demonstrated that TVA directly binds GPR43, whereas CLA does not have the same antagonistic potency.

Q3: Can I use "Trans Fat" from a chemical supplier?

STOP. Most generic "Trans Fat" standards are Elaidic Acid (C18:1 trans-9), which is the industrial trans-fat linked to cardiovascular disease. Requirement: You must specifically order Vaccenic Acid (C18:1 trans-11). Verify the CAS number (e.g., 693-72-1 for the trans-11 isomer).

Q4: My mice are losing weight on the 1% TVA diet.

Diagnosis: Palatability issues or oxidation. Fix:

  • Palatability: Mix the diet with a small amount of sterile water to form a "dough" if they refuse pellets (change daily to prevent mold).

  • Oxidation: Trans-fats oxidize rapidly. If the food smells rancid (paint-like smell), discard it. Store diet at -20°C and change cage food every 2 days.

References

  • Chen, J., et al. (2023).[2][3][4] "Trans-vaccenic acid reprograms CD8+ T cells and promotes anti-tumor immunity."[1][3][4][11][12] Nature. [Link][1][4]

  • Fan, H., et al. (2023).[1][3] "Diet-derived trans-vaccenic acid boosts anti-tumor immunity."[1][2][3][10][11][12] University of Chicago News. [Link]

  • Santoru, M.L., et al. (2023). "Bioconversion of trans-vaccenic acid to conjugated linoleic acid in mice." Journal of Nutrition. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Limitations of Commercial Trans-Vaccenic Acid Standards

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with trans-vaccenic acid (TVA) and encountering challenges with the accuracy and reliability of the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with trans-vaccenic acid (TVA) and encountering challenges with the accuracy and reliability of their experimental results. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the common limitations associated with commercial TVA standards. Our focus is on providing practical, field-proven insights to ensure the scientific integrity of your work.

Part 1: Troubleshooting Guide - Navigating Experimental Hurdles

This section is formatted as a direct question-and-answer guide to address specific issues you may encounter during your experiments.

Question 1: My TVA quantification seems inaccurate, and I suspect co-elution with other isomers. How can I confirm this and improve my separation?

Answer:

This is a very common and critical issue in TVA analysis. The primary analytical method, gas chromatography (GC), can often struggle to resolve the various C18:1 trans and cis isomers, leading to an over- or underestimation of TVA.[1]

Causality Behind the Issue: Trans-vaccenic acid (18:1 trans-11) is one of many positional and geometric isomers of octadecenoic acid.[2] Many of these isomers have very similar physicochemical properties, which results in overlapping peaks in a standard GC chromatogram. For instance, elaidic acid (18:1 trans-9) is a common industrial trans fat that can co-elute with TVA depending on the GC column and conditions.[3]

Troubleshooting Steps:

  • Assess Your Current GC Method:

    • Column Choice: For accurate TVA quantification, a long, highly polar capillary column is essential. Columns such as a 100 m CP-Sil 88 or equivalent are recommended for resolving complex mixtures of fatty acid methyl esters (FAMEs).[4] Shorter columns (e.g., 60 m) are more likely to result in co-elution.[1]

    • Temperature Program: A slow, optimized temperature ramp can significantly improve the resolution of closely eluting isomers. Avoid rapid temperature increases, as this will reduce separation efficiency.

  • Implement Pre-fractionation Techniques:

    • To isolate trans fatty acids from cis isomers before GC analysis, consider using silver-ion chromatography. This technique separates fatty acids based on the degree of unsaturation and the geometry of the double bonds.

    • Silver-Ion Solid-Phase Extraction (Ag-SPE): This is a practical and effective method for enriching trans isomers. A workflow for this is detailed in the protocols section below.

    • Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This offers higher resolution for separating different trans isomers.[4]

  • Advanced Analytical Approaches:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two different columns with orthogonal separation mechanisms, providing significantly enhanced resolution for complex samples.[5] It is particularly effective for separating individual TFA isomers that are indistinguishable in one-dimensional GC.[5]

Workflow for Diagnosing and Resolving Co-elution:

Caption: Troubleshooting workflow for co-elution issues in TVA analysis.

Question 2: I am concerned about the purity of my commercial TVA standard. How can I assess its quality?

Answer:

The purity of your analytical standard is the cornerstone of accurate quantification. A TVA standard contaminated with other C18:1 isomers will lead to a flawed calibration curve and systematically incorrect results.

Troubleshooting Steps:

  • Analyze the Standard Neat: Prepare a concentrated solution of your TVA standard and analyze it using your highest resolution GC method (as determined in the previous question).

    • Look for any secondary peaks close to the main TVA peak. Even small "shoulders" on the main peak can indicate the presence of impurities.

  • Use a Different Column: Analyze the standard on a second GC column with a different stationary phase chemistry. Impurities that co-elute on one column may be resolved on another.

  • GC-Mass Spectrometry (GC-MS): While GC-MS is not ideal for quantifying TFA isomers due to potential isomerization at high electron impact energy, it can be a valuable tool for identifying the nature of any impurities in your standard.[5]

  • Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier. This document should provide information on the purity of the standard and the methods used to determine it. Pay close attention to the stated isomeric purity.

Question 3: My results are inconsistent between batches. Could the stability of my TVA standard be the issue?

Answer:

Trans-vaccenic acid, like other unsaturated fatty acids, is susceptible to degradation over time, particularly through oxidation. Inconsistent results between batches can certainly point to issues with standard stability.

Best Practices for Standard Handling and Storage:

  • Storage Conditions: Commercial TVA standards should be stored at -20°C or lower in a tightly sealed vial.[6]

  • Inert Atmosphere: To prevent oxidation, overlay the standard solution with an inert gas like nitrogen or argon before sealing the vial.

  • Minimize Freeze-Thaw Cycles: Aliquot the standard into smaller, single-use vials to avoid repeated warming and cooling of the stock solution.

  • Solvent Choice: Standards are often supplied in ethanol.[6] Ensure the solvent is of high purity and has not been contaminated.

  • Regular Quality Control: Periodically re-analyze your standard to check for signs of degradation, such as the appearance of new peaks or a decrease in the main peak area.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is accurate TVA quantification important?

Q2: What is the best derivatization method for TVA analysis?

A: The most common and robust method for preparing fatty acids for GC analysis is to convert them into fatty acid methyl esters (FAMEs).[1][9] This increases their volatility and improves chromatographic performance.[9]

  • Boron Trifluoride-Methanol (BF3-Methanol): This is a widely used and effective reagent for preparing FAMEs.[10] A detailed protocol is provided below.

  • Trimethylsilyldiazomethane (TMS-DM): This is a safer alternative to diazomethane and has been shown to be accurate for cis/trans PUFA analysis.[9]

It is crucial to choose a derivatization method that does not introduce artifacts or cause isomerization of the fatty acids.[9]

Q3: Can I distinguish between naturally occurring TVA and TVA from industrial sources in a food sample?

A: This is challenging as the TVA molecule is the same regardless of its origin. There are currently no official analytical methods to make this distinction directly in mixed-source foods.[10] However, an estimation can sometimes be made by analyzing the profile of other fatty acids. Ruminant fats have a characteristic profile, including the presence of other specific fatty acids, which can be used to infer the likely source of the TVA.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation using BF3-Methanol

This protocol is adapted from the AOCS Official Method Ce 2-66 and WHO guidelines.[10]

  • Sample Preparation: Weigh approximately 25 mg of the extracted lipid sample (or TVA standard) into a screw-capped glass test tube with a Teflon liner.

  • Dissolution: Add 2 mL of toluene to dissolve the lipid.

  • Methylation: Add 2 mL of 7% BF3-methanol reagent.

    • Safety Note: BF3-methanol is toxic and corrosive. Handle it in a fume hood with appropriate personal protective equipment.

  • Heating: Tightly cap the tube and heat at 100°C for 45 minutes in a heating block or water bath. Gently shake the tube every 10 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 5 mL of distilled water, 2 mL of hexane, and approximately 1 g of anhydrous sodium sulfate.

    • Cap the tube and vortex for 1 minute to mix thoroughly.

  • Collection: Allow the layers to separate. The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean GC vial for analysis.

Protocol 2: GC-FID Analysis of TVA FAMEs

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

  • GC Column: Highly polar capillary column (e.g., CP-Sil 88, 100 m length, 0.25 mm internal diameter, 0.20 µm film thickness).

  • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

    • Final Hold: Hold at 240°C for 15 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Injection: 1 µL of the FAME solution in hexane.

  • Quantification: Prepare a calibration curve using a high-purity TVA standard. Identify the TVA peak in your sample by comparing its retention time to that of the standard. Integrate the peak area and quantify using the calibration curve.

Protocol 3: Silver-Ion Solid-Phase Extraction (Ag-SPE) for trans FA Enrichment

This protocol allows for the separation of FAMEs based on their degree of unsaturation and double bond configuration.

Caption: Workflow for Ag-SPE enrichment of trans fatty acids.

Table 1: Comparison of Analytical Techniques for TVA Analysis

TechniqueResolution of IsomersThroughputCost & ComplexityPrimary Application
GC-FID with standard polar column Low to ModerateHighLowRoutine screening, samples with low isomer complexity.
GC-FID with long, highly polar column Moderate to HighMediumModerateAccurate quantification of TVA in complex matrices.[4]
Ag-SPE followed by GC-FID HighLowModerateIsolation and accurate quantification of total trans FAs.[4]
GCxGC-TOFMS Very HighLowHighComprehensive isomer profiling and separation of challenging co-elutions.[5]

References

  • Destaillats, F., Golay, P. A., Joffre, F., de Wispelaere, M., Hug, B., Giuffrida, F., ... & Dionisi, F. (2007). Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat. Journal of Chromatography A, 1145(1-2), 222-228. [Link]

  • Molto-Puigmarti, C., Castellote, A. I., & Lopez-Sabater, M. C. (2010). Analytical methods for determination of trans fatty acid content in food. Food Analytical Methods, 3(2), 87-97. [Link]

  • Kim, M., & Kim, Y. J. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Frontiers in Nutrition, 10, 1243517. [Link]

  • Sanjulián, B., Barreiro, R., & Prieto, B. (2024). Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. Foods, 13(14), 2187. [Link]

  • Kim, M., & Kim, Y. J. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Frontiers in Nutrition, 10, 1243517. [Link]

  • Field, C. J., Blewett, H. H., Proctor, S., & Vine, D. (2009). Human health benefits of vaccenic acid. Applied Physiology, Nutrition, and Metabolism, 34(5), 979-991. [Link]

  • Sanjulián, B., Barreiro, R., & Prieto, B. (2024). Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. Foods, 13(14), 2187. [Link]

  • Sanjulián, B., Barreiro, R., & Prieto, B. (2024). Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. National Institutes of Health. [Link]

  • Al-Saghir, S., Thiam, A., & Al-Jassasi, H. (2016). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of analytical methods in chemistry, 2016, 7858356. [Link]

  • World Health Organization. (2020). Protocol for measuring trans fatty acids in foods. [Link]

  • Field, C. J., Blewett, H. H., Proctor, S., & Vine, D. (2009). Human health benefits of vaccenic acid. Applied Physiology, Nutrition, and Metabolism, 34(5), 979-991. [Link]

  • Wikipedia. (2023, October 28). Vaccenic acid. [Link]

Sources

Optimization

improving the efficiency of trans-vaccenic acid extraction from dairy products

Technical Support Center: High-Efficiency Isolation of Trans-Vaccenic Acid (TVA) from Dairy Matrices Status: Active Operator: Senior Application Scientist (Lipidomics Division) Ticket ID: TVA-OPT-2024 Introduction: The O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Isolation of Trans-Vaccenic Acid (TVA) from Dairy Matrices

Status: Active Operator: Senior Application Scientist (Lipidomics Division) Ticket ID: TVA-OPT-2024

Introduction: The Operator’s Perspective

Welcome to the technical support interface. You are likely here because standard lipid extraction protocols (Folch, Bligh & Dyer) are yielding "dirty" chromatograms, or you are losing your target—trans-11 C18:1 (Trans-Vaccenic Acid, TVA)—during the enrichment phase.

TVA is a unique challenge. Unlike typical PUFAs, its trans geometry mimics a saturated fatty acid’s linear structure, causing it to co-crystallize with stearic acid (C18:0) in traditional fractionation, yet it co-elutes with oleic acid (cis-9 C18:1) in standard chromatography due to identical molecular weight.

This guide moves beyond textbook definitions. We will troubleshoot the specific bottlenecks of matrix disruption , isomer-specific fractionation , and chromatographic resolution .

Module 1: Matrix Disruption & Lipid Recovery

User Query: "I am extracting from raw milk/cheese, but my recovery yields are inconsistent, and I suspect emulsion locking is trapping the TVA."

Diagnosis: Dairy matrices are complex oil-in-water emulsions stabilized by the Milk Fat Globule Membrane (MFGM). Simple solvent addition often fails to disrupt the MFGM proteins (caseins/whey), leading to incomplete lipid release. Furthermore, aggressive acid hydrolysis can isomerize cis bonds to trans, artificially inflating your TVA values (false positives).

Troubleshooting Protocol:

  • Abandon Acid Hydrolysis for Initial Extraction:

    • Why: Acid hydrolysis (e.g., HCl digestion) destroys the MFGM but risks isomerizing naturally occurring cis-olefins into trans-isomers.

    • Fix: Use a detergent-based release or the Rose-Gottlieb ammonia method for neutral lipids.

  • The "Soft" Extraction Workflow (Optimized for TVA Stability):

StepActionMechanism
1. Protein Denaturation Add Ammonia (25%) + Ethanol to sample.Ammonia disrupts casein micelles; Ethanol precipitates proteins, breaking the emulsion.
2. Solvent Phase 1 Add Diethyl Ether . Shake vigorously (1 min).Penetrates the aqueous phase to dissolve lipids.
3. Solvent Phase 2 Add Petroleum Ether . Shake gently.Reduces the water content of the ether phase, minimizing non-lipid co-extraction.
4. Oxidation Block Add 0.01% BHT (Butylated hydroxytoluene) to solvents.Prevents free-radical oxidation of the double bond in TVA.

Critical Checkpoint: If your solvent layer is cloudy, you have water contamination. Centrifuge at 2500 RPM for 5 minutes. Do not proceed until the upper phase is crystal clear.

Module 2: Enrichment & Fractionation (The Efficiency Step)[1]

User Query: "I'm trying to enrich TVA using Urea Complexation, but I'm losing my target. Is TVA in the solid or liquid fraction?"

Diagnosis: This is the most common failure point. Standard protocols state that Urea Complexation leaves unsaturated fats in the liquid (filtrate) and crystallizes saturated fats (solid). However, TVA is a trans-monoene . Its linear geometry allows it to fit into the hexagonal urea channels almost as well as Stearic acid (C18:0). If you use standard "PUFA enrichment" conditions, you will lose your TVA to the solid waste fraction.

Corrective Protocol: Modified Low-Temperature Crystallization Instead of Urea, use Silver Ion (


) Solid Phase Extraction (SPE)  for high-efficiency separation. Urea is too non-selective for TVA vs. Stearic Acid.

The


-SPE Protocol (The Gold Standard for Trans Isolation): 
  • Principle: Silver ions form reversible

    
    -complexes with double bonds.
    
  • Binding Strength: Saturated (No bond) < Trans-Monoenes (Weak

    
    -bond)  < Cis-Monoenes (Strong 
    
    
    
    -bond) < Dienes.
  • Result: Saturated fats elute first.[1] TVA elutes second. Cis-fats (Oleic) elute last.

Step-by-Step


-SPE Workflow: 
  • Column Prep: Use a Silica-SCX (Strong Cation Exchange) cartridge impregnated with

    
    .
    
  • Conditioning: Flush with Acetone, then Hexane.

  • Loading: Load FAMEs (Fatty Acid Methyl Esters) in a minimal volume of Hexane.

  • Fraction 1 (Saturated): Elute with 100% Hexane .

    • Result: C14:0, C16:0, C18:0 elute. TVA is retained.

  • Fraction 2 (Trans-Monoenes / TVA): Elute with Hexane:Acetone (96:4 v/v) .

    • Result:Target Fraction. TVA elutes here.

  • Fraction 3 (Cis-Monoenes / PUFAs): Elute with Hexane:Acetone (90:10 v/v) .

    • Result: Oleic and Linoleic acids elute here.[2]

Module 3: Visualization of Logic Flow

The following diagram illustrates the decision logic for selecting the correct fractionation path based on the specific lipid geometry of TVA.

TVA_Extraction_Workflow Start Raw Dairy Sample (Milk/Cheese) Extraction Lipid Extraction (Rose-Gottlieb + BHT) Start->Extraction Derivatization Methylation (FAMEs) Base-Catalyzed (NaOCH3) Extraction->Derivatization Decision Enrichment Strategy? Derivatization->Decision Urea Urea Complexation (NOT RECOMMENDED) Decision->Urea Bulk Method AgSPE Silver Ion SPE (Ag+ Chromatography) Decision->AgSPE Precision Method Urea_Fail Failure Mode: TVA co-crystallizes with Stearic Acid Urea->Urea_Fail Fract1 Frac 1: Hexane (Elutes Saturated Fats) AgSPE->Fract1 Step 1 Fract2 Frac 2: Hexane:Acetone (96:4) (ELUTES TVA TARGET) Fract1->Fract2 Step 2 Fract3 Frac 3: Hexane:Acetone (90:10) (Elutes Cis-Oleic) Fract2->Fract3 Step 3 GC GC-FID Analysis (100m CP-Sil 88) Fract2->GC Purified TVA

Caption: Optimized workflow prioritizing Silver Ion SPE over Urea Complexation to prevent TVA loss during fractionation.

Module 4: Chromatographic Validation (GC-FID)

User Query: "I have enriched the sample, but on the GC, my TVA peak is still a shoulder on the Oleic Acid peak. How do I get baseline separation?"

Diagnosis: Standard 30m or 60m GC columns are insufficient for separating geometric isomers (cis vs. trans) of the same carbon chain length (C18:1). The boiling points are too similar. You rely on polarity interactions with the stationary phase.

Technical Requirement: You must use a highly polar cyanopropyl-polysiloxane column (100m length).

Recommended Column Specs:

  • Type: CP-Sil 88 or SP-2560.[3]

  • Length: 100 meters (Non-negotiable for baseline resolution).

  • Internal Diameter: 0.25 mm.

  • Film Thickness: 0.20 µm.

Optimized Temperature Program (The "Isomer Splitter"):

PhaseRate (°C/min)Temp (°C)Hold Time (min)Purpose
Initial -17540CRITICAL: Isothermal hold maximizes interaction time for C18 isomers.
Ramp 1 42150Elutes C20+ and longer chains.
Final -21520Cleans column.

Troubleshooting Peak ID:

  • Order of Elution on CP-Sil 88:

    • C18:0 (Stearic)

    • C18:1 trans-9 (Elaidic)

    • C18:1 trans-11 (TVA - Target)

    • C18:1 cis-9 (Oleic)

  • Note: If you see a peak shifting before TVA, check for trans-10 shifts (common in cows with milk fat depression/acidosis).

References

  • AOAC Official Method 996.06. (2000). Hydrolytic Extraction Method for Fat in Foods. AOAC International.[3] Link

  • Kramer, J. K., et al. (2008). "Separation of cis and trans isomers of 16:1, 18:1 and 18:2 fatty acids by Ag-Ion SPE." Journal of Chromatography A, 1184(1-2), 471-488. Link

  • Ratnayake, W. M., & Cruz-Hernandez, C. (2009). "Analysis of trans fatty acids of partially hydrogenated vegetable oils and dairy products." Trans Fatty Acids in Human Nutrition, 2nd Ed.[3] Link

  • Delmonte, P., et al. (2011). "Separation of fatty acid methyl esters by GC-FID using capillary columns with different polarity." Journal of AOAC International, 94(4), 1277-1291. Link

  • Wolff, R. L. (1995). "Content of trans-vaccenic acid in human milk and bovine milk fat."[4] Journal of the American Oil Chemists' Society, 72, 259–265. Link

Sources

Reference Data & Comparative Studies

Validation

comparing the anti-cancer effects of trans-vaccenic acid and elaidic acid

Topic: Mechanistic Divergence of Trans-C18:1 Isomers: A Comparative Guide to Trans-Vaccenic Acid (TVA) and Elaidic Acid (EA) in Oncology Executive Summary: The Isomer Paradox In the landscape of lipid biology, few compar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Divergence of Trans-C18:1 Isomers: A Comparative Guide to Trans-Vaccenic Acid (TVA) and Elaidic Acid (EA) in Oncology

Executive Summary: The Isomer Paradox

In the landscape of lipid biology, few comparisons illustrate "structural isomerism driving functional divergence" as starkly as Trans-Vaccenic Acid (TVA) and Elaidic Acid (EA) . While both are 18-carbon monounsaturated trans fatty acids (C18:1), their biological impacts on cancer progression are diametrically opposed.

  • TVA (C18:1 trans-11): A ruminant-derived nutrient that acts as a potent immunomodulator , enhancing CD8+ T cell effector function and improving responsiveness to checkpoint blockade immunotherapies.

  • EA (C18:1 trans-9): An industrial byproduct of partial hydrogenation that acts as a pro-metastatic agent , driving epithelial-mesenchymal transition (EMT), stemness, and chemotherapy resistance.[1]

This guide provides researchers with the mechanistic grounding, experimental data, and protocols necessary to distinguish and utilize these fatty acids in oncological studies.

Chemical & Biological Profile

The distinct positioning of the double bond dictates the steric interaction with G-protein coupled receptors (GPCRs), the primary sensors for these lipids.

FeatureTrans-Vaccenic Acid (TVA) Elaidic Acid (EA)
IUPAC Name (E)-11-Octadecenoic acid(E)-9-Octadecenoic acid
Double Bond Position trans-11trans-9
Primary Source Ruminant: Dairy, beef, lamb (biohydrogenation)Industrial: Partially hydrogenated vegetable oils (PHOs)
Primary Cellular Target CD8+ T Cells (Immune Compartment)Cancer Epithelium (Tumor Compartment)
Receptor Interaction GPR43 Antagonist GPR40/GPR120 Agonist
Melting Point ~44°C~45°C

Mechanistic Divergence: Signaling Pathways

A. TVA: The Immunogenic Reprogrammer

Recent breakthrough studies (Fan et al., Nature 2023) established TVA as a ligand that antagonizes GPR43 (FFAR2). Typically, GPR43 is activated by short-chain fatty acids (SCFAs) from the gut microbiota.

  • Mechanism: TVA displaces SCFAs or locks GPR43 in an inactive state.

  • Cascade: GPR43 inactivation relieves the inhibition of Adenylyl Cyclase

    
     increased cAMP 
    
    
    
    activation of Protein Kinase A (PKA)
    
    
    phosphorylation of CREB .
  • Outcome: Enhanced transcription of effector genes in CD8+ T cells, leading to superior tumor infiltration and cytotoxicity.

B. EA: The Metastatic Driver

Elaidic acid acts directly on tumor cells to promote aggressive phenotypes (Ohmori et al., 2016).

  • Mechanism: EA binds to GPR40/GPR120 and alters lipid raft composition.[1]

  • Cascade: Activation of c-Src

    
     Transactivation of EGFR 
    
    
    
    Stimulation of Wnt/
    
    
    -catenin and ERK1/2 pathways.
  • Outcome: Upregulation of stemness markers (CD133, Oct4, Nanog) and promotion of EMT, facilitating metastasis to the liver and lungs.

C. Visualization of Signaling Pathways

TVA_vs_EA_Signaling cluster_TVA TVA: Anti-Tumor Immunity (CD8+ T Cell) cluster_EA EA: Pro-Metastatic Signaling (Tumor Cell) TVA Trans-Vaccenic Acid (Exogenous) GPR43 GPR43 Receptor (Surface) TVA->GPR43 Antagonizes/Inhibits AC Adenylyl Cyclase GPR43->AC Relieves Inhibition cAMP cAMP (Increase) AC->cAMP PKA PKA Activation cAMP->PKA CREB p-CREB (Nucleus) PKA->CREB Effect Enhanced Cytotoxicity & Tumor Infiltration CREB->Effect EA Elaidic Acid (Industrial) GPR GPR40 / GPR120 EA->GPR Agonizes Src c-Src Activation GPR->Src EGFR EGFR Transactivation Src->EGFR Wnt Wnt / ERK Pathway EGFR->Wnt Stem Stemness Markers (CD133, Oct4) Wnt->Stem Meta Metastasis & Chemoresistance Stem->Meta

Figure 1: Divergent signaling cascades of TVA (left) and EA (right). TVA targets immune cells via GPR43 inhibition, while EA targets cancer cells via GPR40/120 activation.

Experimental Data Summary

The following data aggregates findings from murine melanoma (B16F10) and colorectal cancer (CT26) models.

MetricTVA Treatment Group EA Treatment Group Control
Tumor Volume (Day 21) ~400 mm³ (Significant Reduction)~1400 mm³ (Increased Growth)~900 mm³
CD8+ T Cell Infiltration High (2.5x increase vs Control)Low / Unchanged Baseline
Metastatic Nodules (Liver) Minimal / SuppressedHigh (>3x vs Control)Moderate
Stemness Marker (CD133) No significant changeUpregulated (2-4 fold)Baseline
Response to anti-PD-1 Synergistic (Complete regression in ~30%)Resistant Moderate

Experimental Protocols

To replicate these findings, researchers must use high-purity isomers (>99%) to avoid cross-contamination effects.

Protocol A: Assessment of TVA-Mediated CD8+ T Cell Reprogramming

Objective: To validate TVA's ability to enhance T-cell effector function ex vivo.[2]

  • T Cell Isolation: Isolate CD8+ T cells from C57BL/6 mouse spleens using magnetic bead negative selection (purity >95%).

  • Activation: Plate cells (1x10^6/mL) in RPMI-1640 supplemented with 10% FBS. Stimulate with anti-CD3 (2 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Treatment:

    • Experimental: Add TVA (dissolved in BSA-conjugated vehicle) at 20-40 µM .

    • Control: Add BSA-vehicle only.

    • Negative Control: Add Elaidic Acid (40 µM) to verify specificity.

  • Incubation: Culture for 48-72 hours at 37°C, 5% CO2.

  • Readout (Flow Cytometry):

    • Stain for proliferation (Ki-67) and effector cytokines (TNF-α, IFN-γ).

    • Success Criteria: TVA group should show >30% increase in TNF-α+ IFN-γ+ population compared to control.

  • Mechanism Check: Perform Western Blot for p-CREB (Ser133) . TVA treatment should induce robust phosphorylation compared to vehicle.

Protocol B: Evaluation of EA-Induced Metastatic Potential

Objective: To measure the induction of stemness and invasion in colorectal cancer cells.[3]

  • Cell Culture: Use CT26 or HT29 colorectal cancer cell lines.[4][5]

  • Sphere Formation Assay (Stemness):

    • Seed cells at low density (1,000 cells/well) in ultra-low attachment plates.

    • Media: Serum-free DMEM/F12 + EGF + bFGF.

    • Add Elaidic Acid (100 µM) or Oleic Acid (Control) complexed with BSA.

    • Incubate for 7 days.

    • Quantification: Count spheres >50 µm. EA should significantly increase sphere number and size.

  • Invasion Assay (Metastasis):

    • Use Transwell chambers coated with Matrigel.

    • Seed 5x10^4 cells in the upper chamber in serum-free media + EA (50-100 µM) .

    • Lower chamber contains 10% FBS as chemoattractant.

    • Incubate for 24 hours.

    • Fix and stain migrated cells.

    • Success Criteria: EA treatment yields >2-fold increase in invaded cells vs. Oleic Acid control.

Workflow Visualization

Experimental_Workflow cluster_Screen Phase 1: Screening cluster_Valid Phase 2: Validation cluster_Outcome Phase 3: Outcome Lib Blood Nutrient Library (~255 compounds) Screen CD8+ T Cell Activation Screen Lib->Screen Hit Hit Identification: TVA (Top Candidate) Screen->Hit InVitro In Vitro: Cytokine Assay (IFN-g) Hit->InVitro Mech Mechanism: GPR43 KO / CREB Blot InVitro->Mech InVivo In Vivo: Tumor Model (Melanoma) Mech->InVivo Result TVA + anti-PD-1 Synergy InVivo->Result

Figure 2: The experimental workflow used to identify TVA's anti-cancer properties, moving from library screening to in vivo validation.[2][6][7][8][9][10]

References

  • Fan, H., Xia, S., Xiang, J. et al. (2023).[6] Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity.[6][7][8][10] Nature.[6][8][11]

  • Ohmori, H., Fujii, K., Kadochi, Y. et al. (2016). Elaidic Acid, a Trans-Fatty Acid, Enhances the Metastasis of Colorectal Cancer Cells.[3][4][12] Pathobiology.

  • Chen, J. (2023).[6] Dietary trans-vaccenic acid and cancer immunity.[6][8][10] University of Chicago Medicine News.

  • Kunyasu, H. (2017). Pro-metastatic intracellular signaling of the elaidic trans fatty acid.[1][3] Oncology Letters.[1]

Sources

Comparative

A Comparative Guide to the Differential Signaling Pathways of Trans-Vaccenic and Cis-Vaccenic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Stereoisomerism - The Biological Significance of TVA and CVA Trans-vaccenic acid (TVA) and cis-vaccenic acid (CVA) are both monounsatur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Stereoisomerism - The Biological Significance of TVA and CVA

Trans-vaccenic acid (TVA) and cis-vaccenic acid (CVA) are both monounsaturated fatty acids with the same chemical formula but different spatial arrangements of their hydrogen atoms around the double bond. While often grouped, this structural difference leads to profoundly distinct interactions with cellular machinery, resulting in divergent signaling cascades and physiological outcomes. Understanding these differences is paramount for researchers in nutrition, immunology, and oncology, as well as for professionals in drug development seeking to leverage the therapeutic potential of these fatty acids. This guide will dissect the known signaling pathways of TVA and CVA, provide a head-to-head comparison, and detail the experimental protocols necessary to investigate their effects.

The Signaling Landscape of Trans-Vaccenic Acid (TVA)

TVA, predominantly found in the fat of ruminant animals and dairy products, has garnered significant attention for its anti-cancer and immunomodulatory properties.[1] Its signaling network is multifaceted, involving cell surface receptors and nuclear receptors.

G-Protein Coupled Receptor (GPCR) Antagonism: The GPR43-CREB Axis

A pivotal discovery in TVA signaling is its role as an antagonist of the G-protein coupled receptor 43 (GPR43).[2] GPR43 is typically activated by short-chain fatty acids, but TVA can inactivate this receptor.[2] This antagonism leads to the activation of the cAMP-PKA-CREB signaling axis.[2] The activation of CREB (cAMP response element-binding protein), a crucial transcription factor, is central to many of TVA's observed benefits, including enhanced CD8+ T cell function and anti-tumor immunity.[2]

Nuclear Receptor Activation: A Role for PPARs

TVA has been shown to activate both peroxisome proliferator-activated receptor-alpha (PPARα) and PPARγ.[3] These nuclear receptors are master regulators of lipid metabolism and inflammation. Activation of PPARα and PPARγ by TVA provides a mechanistic basis for its observed effects on improving blood lipid profiles and mitigating metabolic disorders.[4]

Modulation of Pro-Apoptotic Pathways: The Akt/Bad Axis

In the context of cancer, TVA has been demonstrated to inhibit the Akt/Bad signaling pathway.[5][6][7] Specifically, TVA decreases the phosphorylation of Akt and Bad, leading to the induction of apoptosis in cancer cells.[5] This pro-apoptotic activity underscores the therapeutic potential of TVA in oncology.

The Emerging Signaling Profile of Cis-Vaccenic Acid (CVA)

The signaling pathways of CVA, a stereoisomer of TVA, are less characterized, but emerging evidence suggests both overlapping and distinct mechanisms of action.

Influence on Lipid Metabolism via PPARα

Similar to TVA, CVA has been shown to upregulate the expression of genes associated with lipid catabolism, such as PPARα. This suggests a role for CVA in modulating lipid metabolism, although the comparative potency and downstream effects relative to TVA require further investigation.

Involvement in the mTORC2-Akt-FoxO1 Pathway

Research has implicated CVA as a mediator of the mTORC2-Akt-FoxO1 pathway.[8] This pathway is crucial for cell growth, proliferation, and metabolism. The precise role of CVA in modulating this pathway and the resulting physiological consequences are areas of active research.

Anti-inflammatory Effects: Suppression of Adhesion Molecules

Direct comparative studies have shown that both TVA and CVA can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human microvascular endothelial cells.[1] This indicates that both isomers possess anti-inflammatory properties, though the upstream signaling events leading to this suppression may differ.

Head-to-Head Comparison: Differential Signaling of TVA vs. CVA

While both TVA and CVA are 18-carbon monounsaturated fatty acids, their distinct stereochemistry dictates their interaction with cellular receptors and enzymes, leading to different biological activities.

Signaling Pathway/TargetTrans-Vaccenic Acid (TVA)Cis-Vaccenic Acid (CVA)Key Experimental Finding
GPR43 Antagonist, leading to CREB activationNo reported activityA TVA-enriched diet, but not a CVA-enriched diet, showed anti-tumor effects in mice, suggesting this pathway is unique to TVA.[2]
PPARα Activation ActivatorActivatorBoth isomers appear to activate PPARα, but the relative potency and downstream gene targets may differ.
PPARγ Activation ActivatorLess characterizedTVA is a known PPARγ agonist; the activity of CVA on PPARγ is not as well-defined.
Akt Signaling Inhibits Akt/Bad pathway (pro-apoptotic)Implicated in mTORC2-Akt-FoxO1 pathwayTVA's inhibition of Akt appears linked to its anti-cancer effects. CVA's role in this pathway is still being elucidated.[5][8]
Anti-inflammatory Markers Suppresses VCAM-1 and ICAM-1Suppresses VCAM-1 and ICAM-1Both isomers exhibit anti-inflammatory potential through the downregulation of these adhesion molecules.[1]

Visualizing the Divergence: Signaling Pathway Diagrams

To better illustrate the distinct and overlapping signaling pathways of TVA and CVA, the following diagrams are provided.

TVA_Signaling TVA Trans-Vaccenic Acid GPR43 GPR43 TVA->GPR43 PPAR PPARα / PPARγ TVA->PPAR Akt Akt TVA->Akt AC Adenylate Cyclase GPR43->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immunity Anti-tumor Immunity CREB->Immunity Metabolism Lipid Metabolism PPAR->Metabolism Bad Bad Akt->Bad Apoptosis Apoptosis Bad->Apoptosis

Caption: Trans-Vaccenic Acid (TVA) Signaling Pathways.

CVA_Signaling CVA Cis-Vaccenic Acid mTORC2 mTORC2 CVA->mTORC2 PPARa_CVA PPARα CVA->PPARa_CVA Adhesion_Molecules VCAM-1 / ICAM-1 CVA->Adhesion_Molecules Akt_CVA Akt mTORC2->Akt_CVA FoxO1 FoxO1 Akt_CVA->FoxO1 Cell_Growth Cell Growth/Proliferation FoxO1->Cell_Growth Metabolism_CVA Lipid Metabolism PPARa_CVA->Metabolism_CVA Inflammation Inflammation Adhesion_Molecules->Inflammation

Sources

Validation

Comparative Analysis: Trans-Vaccenic Acid (TVA) vs. Conjugated Linoleic Acid (CLA) in Immunity

This guide provides a comparative analysis of Trans-Vaccenic Acid (TVA) and Conjugated Linoleic Acid (CLA), synthesizing recent breakthrough findings with established immunometabolic principles. Executive Summary: The Im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Trans-Vaccenic Acid (TVA) and Conjugated Linoleic Acid (CLA), synthesizing recent breakthrough findings with established immunometabolic principles.

Executive Summary: The Immunometabolic Yin and Yang

For decades, Conjugated Linoleic Acid (CLA) was the primary focus of ruminant-derived fatty acid research, heralded for its anti-inflammatory and metabolic regulatory properties. However, a paradigm shift occurred with the publication of Fan et al. (Nature, 2023), which identified Trans-Vaccenic Acid (TVA) —previously viewed mainly as a precursor to CLA—as a potent, independent immunomodulator.

The distinction is mechanistic and functional:

  • TVA (The Effector Agonist): Acts as a direct GPR43 antagonist , releasing the "brakes" on CD8+ T cells to enhance anti-tumor immunity. It promotes an active, cytotoxic state.

  • CLA (The Resolution Mediator): Acts primarily as a PPAR agonist (specifically PPAR

    
     and PPAR
    
    
    
    ), suppressing NF-
    
    
    B signaling to dampen inflammation and promote macrophage M2 polarization.

This guide explores this dichotomy, providing actionable insights for researchers developing immunotherapies or nutritional interventions.

Molecular Profile & Metabolic Nexus

To understand their distinct roles, one must first understand their structural relationship and the metabolic conversion that links them.

FeatureTrans-Vaccenic Acid (TVA) Conjugated Linoleic Acid (CLA)
IUPAC Name trans-11-octadecenoic acid (18:1 trans-11)cis-9, trans-11-octadecadienoic acid (Rumelenic acid)
Structure Monounsaturated; single trans double bond at C11.Polyunsaturated; conjugated double bonds at C9 (cis) and C11 (trans).
Primary Source Ruminant fat (dairy, beef); predominant trans fat in nature.[1][2]Ruminant fat; also synthesized endogenously from TVA.[3]
Metabolic Fate Precursor: ~19% of dietary TVA is converted to CLA in humans via Stearoyl-CoA Desaturase (SCD1) .End Product: Metabolized via beta-oxidation or incorporated into phospholipids.

Critical Insight for Experimental Design: Because TVA converts to CLA in vivo, in vivo studies feeding TVA will inevitably involve some CLA activity. To isolate TVA's specific effects, researchers must use SCD1 inhibitors (e.g., CAY10566) or utilize cell-specific knockout models (e.g., Scd1 -/-) to prevent conversion.

Mechanistic Deep Dive
A. TVA: The CD8+ T Cell Reprogrammer (GPR43 Axis)

Until recently, GPR43 (FFAR2) was known as a receptor for Short-Chain Fatty Acids (SCFAs) like propionate, generally promoting regulatory T cell (Treg) expansion. TVA flips this switch.

  • Mechanism: TVA binds to GPR43 but acts as an antagonist (or inverse agonist), displacing SCFAs.

  • Signaling Cascade:

    • Blockade: TVA prevents GPR43-mediated G

      
      i signaling.
      
    • cAMP Surge: Removal of inhibition leads to elevated intracellular cAMP.

    • PKA Activation: cAMP activates Protein Kinase A (PKA).

    • CREB Phosphorylation: PKA phosphorylates the transcription factor CREB.

    • Gene Transcription: Induction of effector genes (Ifng, Gzmb) and survival signals.

  • Outcome: Enhanced CD8+ T cell proliferation, survival, and cytotoxic function in the tumor microenvironment.

B. CLA: The Anti-Inflammatory Regulator (PPAR Axis)

CLA’s effects are broad, impacting macrophages, adipocytes, and epithelial cells. Its primary mode of action is nuclear receptor activation.

  • Mechanism: CLA acts as a ligand for PPAR

    
      and PPAR
    
    
    
    .
  • Signaling Cascade:

    • Activation: CLA enters the nucleus and binds PPARs.

    • Transrepression: The PPAR-CLA complex physically interacts with NF-

      
      B (p65 subunit) and AP-1.
      
    • Inhibition: Prevents NF-

      
      B from binding to DNA promoters of pro-inflammatory genes (Tnfa, Il6, Cox2).
      
    • M2 Polarization: Promotes expression of Arginase-1 (Arg1) and CD206 in macrophages.

  • Outcome: Resolution of chronic inflammation, reduced tissue damage, and suppression of Th1/Th17 responses.

Visualization: Divergent Signaling Pathways

The following diagram illustrates the conversion of TVA to CLA and their divergent signaling pathways in immune cells.

G Figure 1: Divergent Immunometabolic Signaling of TVA and CLA cluster_metabolism Systemic Metabolism cluster_Tcell CD8+ T Cell (Effector Response) cluster_Macrophage Macrophage (Anti-Inflammatory) Diet_TVA Dietary TVA (Trans-Vaccenic Acid) SCD1 SCD1 Enzyme (Liver/Adipose) Diet_TVA->SCD1 Substrate GPR43 GPR43 Receptor Diet_TVA->GPR43 Antagonizes CLA_Metabolite CLA (cis-9, trans-11) SCD1->CLA_Metabolite Desaturation (~19% Conversion) PPAR PPAR-γ / PPAR-α CLA_Metabolite->PPAR Activates cAMP cAMP (High) GPR43->cAMP Relieves Inhibition PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Effector Anti-Tumor Immunity (IFN-γ, GzmB) CREB->Effector NFkB NF-κB Complex PPAR->NFkB Transrepression Resolution Resolution / M2 Phenotype PPAR->Resolution Promotes Inflammation Pro-Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Blocked

Caption: TVA acts extracellularly to block GPR43 on T cells, driving effector function. CLA acts intracellularly via PPARs in macrophages to suppress inflammation.

Comparative Efficacy Analysis
ParameterTVA (Trans-Vaccenic Acid) CLA (cis-9, trans-11)
Primary Target Cell CD8+ T Cells (Cytotoxic T Lymphocytes)Macrophages , Adipocytes, Epithelial Cells
Receptor Target GPR43 (FFAR2) PPAR

, PPAR

Mode of Action Antagonist (Inhibits the Inhibitor)Agonist (Activates Nuclear Receptor)
Key Signaling Node cAMP / PKA / CREBNF-

B / AP-1
Immune Outcome Pro-Effector: Increased cytotoxicity, proliferation, and tumor infiltration.Anti-Inflammatory: Reduced cytokine storm, increased M2 markers.
Clinical Potential Adjuvant for Cancer Immunotherapy (e.g., CAR-T, PD-1 blockade).Treatment for Chronic Inflammation (IBD, Atherosclerosis, Obesity).
Experimental Protocols

To rigorously study these fatty acids, specific protocols must be employed to validate their distinct mechanisms.

Protocol A: Assessing TVA-Mediated CD8+ T Cell Reprogramming

Objective: To verify TVA's ability to enhance T cell effector function via the CREB axis.

  • T Cell Isolation:

    • Isolate CD8+ T cells from murine spleen or human PBMCs using negative magnetic selection (purity >95%).

  • Culture Conditions:

    • Media: RPMI-1640 with 10% dialyzed FBS (to remove background fatty acids).

    • Activation: Anti-CD3/CD28 dynabeads (1:1 ratio).

  • Treatment:

    • Experimental: TVA (25–50

      
      M) dissolved in BSA-conjugated vehicle.
      
    • Control: BSA vehicle only.

    • Specificity Check: Include a GPR43 agonist (e.g., Propionate) to see if TVA rescues the suppression.

  • Readouts (48-72 hours):

    • Flow Cytometry: Stain for proliferation (CFSE dilution) and effector markers (IFN

      
      , TNF
      
      
      
      , Granzyme B).
    • Western Blot: Lyse cells at 30 min post-treatment to assess p-CREB (Ser133) levels.

    • ELISA: Measure supernatant IFN

      
      .
      
Protocol B: Evaluating CLA-Mediated Anti-Inflammatory Potency

Objective: To measure CLA's capacity to suppress NF-


B-driven inflammation in macrophages.
  • Cell Preparation:

    • Differentiate THP-1 monocytes into macrophages using PMA (100 nM) for 24 hours.

  • Pre-Treatment:

    • Incubate macrophages with CLA (cis-9, trans-11; 50–100

      
      M) complexed with BSA for 12 hours.
      
    • Note: Use a PPAR

      
       antagonist (GW9662) in a parallel well to validate mechanism.
      
  • Inflammatory Challenge:

    • Stimulate with LPS (100 ng/mL) for 6-24 hours.

  • Readouts:

    • qRT-PCR: Quantify mRNA of TNF, IL6, IL1B (Pro-inflammatory) vs. ARG1, MRC1 (M2 markers).

    • NF-

      
      B Reporter Assay:  Use a luciferase-NF-
      
      
      
      B reporter line to quantify transcriptional suppression.
Workflow Visualization: Experimental Design

Workflow Figure 2: Workflow for Differentiating TVA vs. CLA Effects cluster_TVA TVA Specificity (T Cells) cluster_CLA CLA Specificity (Macrophages) Sample Input: PBMCs or Splenocytes Sort_CD8 Isolate CD8+ T Cells Sample->Sort_CD8 Diff_Mac Differentiate Macrophages (LPS Stim) Sample->Diff_Mac Treat_TVA Treat: TVA (50µM) + Anti-CD3/28 Sort_CD8->Treat_TVA Assay_CREB Assay: p-CREB (Western Blot) Treat_TVA->Assay_CREB Assay_Tumor In Vivo: Tumor Volume Treat_TVA->Assay_Tumor Adoptive Transfer Treat_CLA Treat: CLA (100µM) +/- PPAR Antagonist Diff_Mac->Treat_CLA Assay_Cyto Assay: Cytokines (ELISA/qPCR) Treat_CLA->Assay_Cyto

Caption: Parallel workflows to isolate cell-specific mechanisms. Note the use of p-CREB for TVA and Cytokine suppression for CLA.

References
  • Fan, H., et al. (2023).[4][5] "Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity."[6][7] Nature, 623, 1034–1043.

  • Bassaganya-Riera, J., et al. (2004). "Mechanisms of action and medicinal applications of conjugated linoleic acid." Current Medicinal Chemistry, 11(6), 837-852.

  • Reynolds, C.M., & Roche, H.M. (2010). "Conjugated linoleic acid and inflammatory cell signalling."[8] Prostaglandins, Leukotrienes and Essential Fatty Acids, 82(4-6), 199-204.

  • Turpeinen, A.M., et al. (2002). "Bioconversion of vaccenic acid to conjugated linoleic acid in humans." American Journal of Clinical Nutrition, 76(3), 504-510.

  • Viladomiu, M., et al. (2013).

    
     agonists in inflammatory bowel diseases." Expert Opinion on Investigational Drugs, 22(8), 957-966. 
    

Sources

Comparative

A Comparative Guide to the Efficacy of Dietary versus Purified Trans-Vaccenic Acid

For researchers and professionals in drug development, understanding the nuanced bioactivities of dietary compounds is paramount. Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in ruminant produc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced bioactivities of dietary compounds is paramount. Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in ruminant products like milk and meat, stands as a compelling molecule of interest.[1][2] Its primary allure lies in its endogenous conversion to cis-9, trans-11 conjugated linoleic acid (c9, t11-CLA), a bioactive fatty acid with a range of putative health benefits.[3][4] This guide provides an in-depth comparison of the efficacy of TVA delivered through whole foods versus purified supplements, supported by experimental data and protocols.

Bioavailability and Metabolism: The Conversion Efficacy

The central tenet of TVA's bioactivity is its role as a precursor to CLA. The conversion is facilitated by the enzyme Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase.[3] The efficiency of this bioconversion is a critical determinant of efficacy.

Dietary TVA: Found within the complex matrix of dairy and meat fats, dietary TVA is readily absorbed. Studies in mice have shown that approximately 11.4% of dietary TVA is converted to CLA.[5] However, the conversion rate from TVA already stored in tissues is significantly higher, at around 50.8%.[5]

Purified TVA Supplements: Human intervention studies using purified TVA have quantified this conversion. When subjects consumed increasing amounts of purified VA (1.5, 3.0, or 4.5 g/day ), a linear increase in serum rumenic acid (RA), the primary CLA isomer, was observed. The average conversion rate was determined to be approximately 19%, though with notable interindividual differences.[6]

Key Insights: While the food matrix does not appear to significantly hinder TVA bioavailability, purified supplements offer a more direct and quantifiable method for increasing systemic TVA and subsequent CLA levels. The higher conversion rate seen with supplements in human trials (19%) compared to dietary TVA in mouse models (11.4%) suggests that for targeted therapeutic applications, a purified supplement may offer more predictable dosing and response.[5][6]

Comparative Data on TVA to CLA Conversion
SourceModel OrganismConversion Rate of Dietary TVAConversion Rate of Stored TVAKey Finding
Dietary (Mouse Model)Mouse~11.4%[5]~50.8%[5]Demonstrates efficient bioconversion, particularly from tissue stores.[5]
Purified (Human Trial)Human~19%[6]Not MeasuredProvides a direct quantification of the conversion rate in humans, showing a dose-dependent increase in CLA.[6]

Mechanisms of Action: Signaling Pathways and Cellular Effects

The biological effects of TVA, both direct and indirect via CLA, are mediated through complex signaling networks. A primary pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[7]

PPAR Activation: TVA has been shown to be a potent agonist for both PPARα and PPARγ.[8][9]

  • PPARγ: Activation of PPARγ is a key mechanism for the anti-inflammatory effects of TVA. In human peripheral blood mononuclear cells (PBMCs), TVA decreased the production of pro-inflammatory cytokines IL-2 and TNFα, an effect that was blocked by a PPARγ antagonist.[8]

  • PPARα: This receptor is a master regulator of hepatic lipid homeostasis.[10][11] Activation of PPARα by TVA can help mitigate diet-induced steatohepatitis (fatty liver disease) by increasing the expression of fatty acid-catabolizing enzymes.[10]

Anti-Tumor Immunity: Recent groundbreaking research has shown that dietary TVA can enhance anti-tumor immunity. It achieves this by reprogramming CD8+ T cells, a type of cytotoxic lymphocyte, to improve their tumor-infiltrating and killing capabilities.[1][12] This effect is mediated through the inactivation of the GPR43 receptor on these T cells.[12]

Signaling Pathway of Trans-Vaccenic Acid

TVA_Pathway cluster_source TVA Source cluster_metabolism Metabolism & Cellular Uptake cluster_effects Cellular Mechanisms & Effects cluster_outcomes Physiological Outcomes Diet Dietary TVA (Dairy, Meat) TVA_circ Circulating TVA Diet->TVA_circ Supp Purified TVA Supplement Supp->TVA_circ SCD1 Δ9-Desaturase (SCD1) TVA_circ->SCD1 Endogenous Conversion PPAR PPARα / PPARγ Activation TVA_circ->PPAR GPR43 GPR43 Inactivation (on CD8+ T Cells) TVA_circ->GPR43 CLA cis-9, trans-11 CLA (Rumenic Acid) SCD1->CLA CLA->PPAR Gene_Exp ↑ Lipid Metabolism Genes ↓ Inflammatory Genes PPAR->Gene_Exp Transcriptional Regulation Lipid ↓ Triglycerides Gene_Exp->Lipid Inflam ↓ Inflammation Gene_Exp->Inflam T_Cell ↑ CD8+ T Cell Function GPR43->T_Cell Immunity ↑ Anti-Tumor Immunity T_Cell->Immunity

Caption: Metabolic and signaling pathways of TVA.

Comparative Efficacy on Health Biomarkers

The ultimate measure of efficacy lies in the physiological outcomes. Both dietary and supplemental TVA have been evaluated for their effects on dyslipidemia, inflammation, and other metabolic parameters.

Lipid Metabolism:

  • Dietary Sources: Studies on the effects of ruminant-derived trans fats on cholesterol are inconsistent. Some show no effect on LDL cholesterol, while others suggest a potential increase at higher intakes.[13] The impact on HDL cholesterol is also variable.[13]

  • Purified Supplements: In a study using obese and insulin-resistant rats, a 1.5% TVA supplement led to a striking 40% decrease in fasting triglyceride concentrations without adverse metabolic effects.[14] This suggests a potent hypotriglyceridemic effect that may be more pronounced with a concentrated dose than with typical dietary intake.

Inflammation:

  • Dietary Sources & Supplements: Both TVA and its metabolite CLA exhibit anti-inflammatory properties.[1][15] In a mouse model of collagen-induced arthritis, dietary TVA was shown to reduce arthritis severity by 29%, an effect similar to that of pure CLA.[15] This suggests that the anti-inflammatory benefits can be achieved through both dietary intake and supplementation, as the key is the resulting systemic level of TVA and CLA.

Summary of Effects on Key Health Biomarkers
BiomarkerEffect of Dietary TVAEffect of Purified TVA SupplementCausality
LDL Cholesterol Inconsistent; some studies show no effect, others a potential increase at high doses.[13]Not consistently reported to increase LDL; industrial trans fats are the primary concern.[16]The food matrix (e.g., saturated fats in dairy) may confound the specific effect of TVA on cholesterol.[17]
HDL Cholesterol Inconsistent; reports of increase, decrease, or no effect.[13]Not consistently reported to decrease HDL; industrial trans fats show a clear HDL-lowering effect.[16]The overall dietary fat profile likely plays a larger role than TVA alone.
Triglycerides Moderate effects observed as part of a whole-food diet.Potent effect; 40% reduction in fasting triglycerides observed in an animal model.[14]Direct activation of PPARα by a concentrated dose of TVA enhances fatty acid oxidation and clearance.[10]
Inflammation Anti-inflammatory effects demonstrated in arthritis models.[15]Anti-inflammatory effects mediated through PPARγ activation.[8]Both TVA and its metabolite CLA act on PPARγ to downregulate pro-inflammatory gene expression.[8]
Anti-Tumor Immunity Enhances cytotoxic T-cell function.[1][12]Efficacy is likely dose-dependent and requires further study in purified forms.TVA inactivates the GPR43 receptor on CD8+ T cells, boosting their anti-tumor activity.[12]

Experimental Protocols for Researchers

To facilitate further research in this area, this section provides a standardized, validated protocol for the quantification of TVA and CLA in biological samples.

Protocol: Quantification of TVA and CLA in Plasma by GC-MS

Objective: To accurately measure the concentration of trans-vaccenic acid and its metabolite, cis-9, trans-11 CLA, in plasma samples.

Rationale: Gas chromatography (GC) is the gold standard for separating and analyzing fatty acids due to its high resolution.[18] Fatty acids must first be converted into volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis.[19][20] Mass Spectrometry (MS) provides highly specific detection and quantification.[21]

Workflow Diagram:

GCMS_Workflow Sample 1. Plasma Sample (e.g., 100 µL) Extract 2. Lipid Extraction (Folch Method) Sample->Extract Add Chloroform: Methanol (2:1) Deriv 3. Derivatization to FAMEs (Methanolic HCl) Extract->Deriv Isolate Lipid Layer GC 4. GC Separation (Capillary Column) Deriv->GC Inject FAMEs MS 5. MS Detection (Mass Analyzer) GC->MS Eluted FAMEs Data 6. Data Analysis (Quantification vs. Standards) MS->Data Generate Chromatogram & Mass Spectra

Caption: Workflow for FAME analysis by GC-MS.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., C17:0).

    • Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

    • Add 1 mL of 3N methanolic HCl to the dried lipid extract.

    • Seal the tube tightly and heat at 100°C for 45 minutes. This reaction transesterifies the fatty acids to their methyl esters.[22]

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water. Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes. The upper hexane layer now contains the FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Transfer the upper hexane layer to a GC vial.

    • GC System: Agilent 7890 Series GC or equivalent.[23]

    • Column: Use a high-resolution capillary column suitable for FAME separation, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm).[22]

    • Injection: Inject 1 µL of the sample.

    • Oven Program: Start at 70°C, hold for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.[22]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[22]

    • MS Detector: Use an electron ionization (EI) source.

    • Data Acquisition: Scan for ions to identify FAME peaks based on their retention times and mass spectra compared to known standards.

  • Quantification:

    • Create a standard curve using certified TVA and c9, t11-CLA standards.

    • Calculate the concentration of each fatty acid in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Conclusion and Future Directions

The evidence indicates that both dietary and supplemental forms of trans-vaccenic acid are effective in raising systemic levels of TVA and its bioactive metabolite, CLA.

  • For General Health and Wellness: Dietary intake of TVA from ruminant products appears sufficient to exert beneficial effects, such as contributing to anti-inflammatory processes and potentially enhancing anti-tumor immunity.[1][12][15] The complex food matrix provides other beneficial nutrients, though it may introduce confounding variables like saturated fats.

  • For Targeted Therapeutic Applications: Purified TVA supplements offer a distinct advantage. They provide a precise, high-dose delivery method that can achieve more potent and predictable physiological responses, such as the significant reduction of triglycerides.[14] This makes them a more viable candidate for pharmaceutical development and clinical intervention where dose-response relationships are critical.

Future research should focus on:

  • Head-to-head clinical trials directly comparing the bioavailability and health outcomes of dietary versus supplemental TVA in human cohorts.

  • Dose-escalation studies with purified TVA to determine the optimal therapeutic window for specific outcomes, such as immunomodulation and lipid management.

  • Elucidating the downstream effector pathways of TVA's interaction with receptors like GPR43 to fully understand its role in immunology.[12]

By continuing to explore the distinct and overlapping efficacies of these two delivery forms, the scientific community can better harness the therapeutic potential of this unique natural fatty acid.

References

  • Santora, J. E., Palmquist, D. L., & Roehrig, K. L. (2000). Trans-vaccenic acid is desaturated to conjugated linoleic acid in mice. The Journal of Nutrition, 130(2), 208-215. [Link]

  • Fan, H., Xia, S., Xiang, J., et al. (2023). Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity. Nature. [Link]

  • Jacome-Sosa, M. M., et al. (2010). Trans-11 Vaccenic Acid Dietary Supplementation Induces Hypolipidemic Effects in JCR:LA-cp Rats. The Journal of Nutrition, 140(7), 1251-1257. [Link]

  • HealthMatters.io. (n.d.). Vaccenic - Genova Diagnostics (various) - Lab Results explained. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). The anti-inflammatory properties of conjugated linoleic acid and trans-11 vaccenic acid in immune mediated inflammatory disease. [Link]

  • Sun, J., Wang, Y., Fu, Q., et al. (2019). Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway. Journal of Cancer, 10(5), 1255-1263. [Link]

  • Field, C. J., et al. (2009). Effects of trans-vaccenic acid (TVA) and cis-9, trans-11-conjugated linoleic acid (c9, t11-CLA) on immune function in a rodent model of the metabolic syndrome. British Journal of Nutrition, 102(5), 687-697. [Link]

  • González-Cespón, J. L., et al. (2024). Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. Nutrients, 16(14), 2205. [Link]

  • Wikipedia. (2024). Trans fat. [Link]

  • Baer, D.J. (2012). What do we really know about the health effects of natural sources of trans fatty acids? American Journal of Clinical Nutrition, 95(2), 267-268. [Link]

  • Lactic Acid Bacteria: From Bioprocessing to Nanomedicine. (2024). MDPI. [Link]

  • Turpeinen, A. M., Mutanen, M., Aro, A., et al. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans. The American Journal of Clinical Nutrition, 76(3), 504-510. [Link]

  • Wanders, A. J., et al. (2019). Mechanisms of Action of trans Fatty Acids. Advances in Nutrition, 10(suppl_2), S13-S22. [Link]

  • McNamara, D. J. (1995). Effects of dietary fatty acid composition on plasma cholesterol. Journal of the American College of Nutrition, 14(5), 447-452. [Link]

  • González-Cespón, J. L., et al. (2024). Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. Nutrients, 16(14), 2205. [Link]

  • McCurry, J. D. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent Technologies Application Note. [Link]

  • Wang, Y., Jacome-Sosa, M., & Proctor, S. D. (2010). Dietary Trans11 Vaccenic Acid Increases Intestinal PPAR Alpha and Gamma Expression in the JCR:LA cp Rat. ResearchGate. [Link]

  • Hairuddin, H., et al. (2024). The Relationship of Fatty Acid Consumption with Total Cholesterol Level in Coronary Artery Disease Patients. Media Gizi Indonesia (National Nutrition Journal), 19(1SP), 1-7. [Link]

  • Hennessy, A. A., et al. (2012). Uptake of conjugated linolenic acids and conversion to cis-9, trans-11-or trans-9, trans-11-conjugated linoleic acids in Caco-2 cells. British Journal of Nutrition, 107(7), 963-971. [Link]

  • Feingold, K. R. (2024). The Effect of Diet on Cardiovascular Disease and Lipid and Lipoprotein Levels. Endotext. [Link]

  • Schleicher, R. L., et al. (2012). Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(9), 2665-2674. [Link]

  • Carvalho, A. P., & Malcata, F. X. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of Agricultural and Food Chemistry, 53(13), 5049-5059. [Link]

  • Tanaka, T., et al. (2017). PPARα protects against trans-fatty-acid-containing diet-induced steatohepatitis. The Journal of Nutritional Biochemistry, 39, 59-69. [Link]

  • SCION Instruments. (n.d.). FAME - Fatty Acid Methyl Ester analysis. [Link]

  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Tanaka, T., et al. (2017). PPARα protects against trans-fatty-acid-containing diet-induced steatohepatitis. The Journal of Nutritional Biochemistry, 39, 59-69. [Link]

  • British Heart Foundation. (n.d.). Foods to avoid with high cholesterol. [Link]

  • González-García, I., et al. (2022). PPARγ Gene as a Possible Link between Acquired and Congenital Lipodystrophy and its Modulation by Dietary Fatty Acids. Nutrients, 14(22), 4742. [Link]

Sources

Validation

A Comparative Analysis of Trans-Vaccenic Acid Metabolism Across Species: A Guide for Researchers

For researchers in the fields of nutrition, physiology, and drug development, understanding the metabolic fate of dietary compounds is paramount. Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of nutrition, physiology, and drug development, understanding the metabolic fate of dietary compounds is paramount. Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in ruminant-derived products, has garnered significant interest due to its conversion to the bioactive conjugated linoleic acid (CLA) and its own potential physiological effects. This guide provides an in-depth, objective comparison of TVA metabolism across key species—ruminants, rodents, and humans—supported by experimental data to inform future research and therapeutic development.

Introduction: The Significance of Trans-Vaccenic Acid

Trans-vaccenic acid (TVA; 18:1 n-7) is the predominant trans fatty acid in milk, dairy products, and meat from ruminant animals like cows, sheep, and goats.[1][2] Unlike industrially produced trans fats, which are associated with adverse health effects, naturally occurring TVA is a subject of ongoing research for its potential health benefits.[1][3] A primary reason for this interest is its role as a precursor to rumenic acid (cis-9, trans-11 CLA), a CLA isomer with purported anti-carcinogenic, anti-atherogenic, and immune-modulating properties.[4] Understanding the species-specific nuances of TVA metabolism is crucial for accurately translating findings from animal models to human health.

Origin and Bioavailability of Trans-Vaccenic Acid

The primary source of TVA differs significantly between ruminants and non-ruminants.

  • Ruminants: In animals such as cattle, TVA is an intermediate product of the biohydrogenation of dietary unsaturated fatty acids, like linoleic acid and α-linolenic acid, by rumen microbes.[2][5] This process involves the enzymatic conversion of cis double bonds to trans double bonds. The diet of the ruminant, particularly the forage-to-concentrate ratio, significantly influences the ruminal production of TVA.[6]

  • Rodents and Humans: For non-ruminant species, the sole source of TVA is through the diet, primarily from the consumption of meat and dairy products.[1] Upon ingestion, TVA is absorbed in the small intestine and incorporated into various tissues, including adipose tissue, liver, and mammary glands.

The Central Metabolic Pathway: Conversion to Rumenic Acid

The most well-characterized metabolic pathway for TVA across species is its conversion to rumenic acid (RA). This conversion is a critical determinant of the biological activity attributed to dietary TVA.

The Key Enzyme: Stearoyl-CoA Desaturase (SCD/Δ9-Desaturase)

The conversion of TVA to RA is catalyzed by the enzyme stearoyl-CoA desaturase, also known as delta-9-desaturase (SCD1).[7][8] This enzyme introduces a cis double bond at the 9th carbon position of the fatty acyl-CoA substrate.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

TVA [label="Trans-Vaccenic Acid (TVA)\n(18:1 trans-11)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCD1 [label="Stearoyl-CoA Desaturase 1\n(SCD1 / Δ9-Desaturase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RA [label="Rumenic Acid (RA)\n(cis-9, trans-11 CLA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

TVA -> SCD1 [label=" Substrate"]; SCD1 -> RA [label=" Product"]; } caption { label = "Figure 1: Conversion of Trans-Vaccenic Acid to Rumenic Acid."; fontsize = 10; fontcolor = "#5F6368"; } END_DOT

Comparative Conversion Efficiency

A critical point of divergence among species is the efficiency of this conversion, which directly impacts the systemic levels of RA derived from dietary TVA.

SpeciesConversion Rate of TVA to Rumenic AcidKey Tissues for ConversionReferences
Humans Approximately 19%Mammary gland, Adipose tissue[9]
Mice ~11.4-12% of dietary TVA; up to 50.8% of stored TVAAdipose tissue
Cattle Endogenous synthesis accounts for ~64-90% of milk RAMammary gland, Adipose tissue, Muscle[8][10]

Insights and Causality: The higher conversion rate in ruminants, particularly in the mammary gland, is evolutionarily significant for providing neonates with a source of bioactive CLA. In humans and rodents, while the conversion exists, its lower efficiency suggests that direct dietary intake of RA may also be an important contributor to tissue levels. The difference in conversion rates likely stems from variations in the expression and activity of the SCD1 enzyme across species and tissues.

Stearoyl-CoA Desaturase (SCD1) Expression: A Cross-Species Look

The expression of the SCD1 gene and the abundance of the corresponding protein are key determinants of the capacity for TVA to RA conversion.

  • Cattle: Studies in bovine tissues have shown high SCD1 gene expression and protein abundance in the mammary gland and intestinal adipose tissue.[8][9] This correlates with the significant endogenous synthesis of RA in these animals. For instance, the relative abundance of SCD1 protein in the bovine mammary gland has been found to be substantially higher than in other tissues like liver and muscle.[9]

  • Rodents and Humans: While direct comparative studies measuring SCD1 expression and activity across all three species under identical conditions are scarce, research indicates that SCD1 is expressed in the adipose tissue, liver, and mammary glands of both rodents and humans.[7][11] The regulation of SCD1 expression by dietary and hormonal factors is a conserved feature across these species.[7]

Alternative Metabolic Fates of Trans-Vaccenic Acid

While the conversion to RA is the most studied pathway, TVA can also enter other fatty acid metabolic routes.

Beta-Oxidation

Like other fatty acids, TVA can undergo beta-oxidation in both mitochondria and peroxisomes to generate energy.[5][12] This process involves the sequential cleavage of two-carbon units from the fatty acyl-CoA molecule. The presence of a trans double bond requires auxiliary enzymes for complete oxidation. While the extent to which TVA is shunted towards beta-oxidation versus conversion to RA is not fully quantified across species, it represents a competing metabolic fate.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Dietary_TVA [label="Dietary Trans-Vaccenic Acid (TVA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TVA_Pool [label="Intracellular TVA-CoA Pool", shape=ellipse, fillcolor="#F1F3F4"]; SCD1_Pathway [label="Conversion to Rumenic Acid\n(SCD1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Oxidation [label="Beta-Oxidation\n(Mitochondria & Peroxisomes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Energy [label="Energy Production (ATP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Dietary_TVA -> TVA_Pool; TVA_Pool -> SCD1_Pathway; TVA_Pool -> Beta_Oxidation; Beta_Oxidation -> Energy; } caption { label = "Figure 2: Major Metabolic Fates of Trans-Vaccenic Acid."; fontsize = 10; fontcolor = "#5F6368"; } END_DOT

Elongation

There is evidence to suggest that TVA can be elongated to longer-chain fatty acids, although this appears to be a minor pathway. Further research is needed to elucidate the significance of TVA elongation across different species.

Comparative Physiological Effects of Trans-Vaccenic Acid Supplementation

The physiological responses to dietary TVA can vary depending on the species and the metabolic context.

SpeciesObserved Physiological Effects of TVA SupplementationReferences
Rats Hypolipidemic effects (reduced fasting triglycerides); potential anti-inflammatory effects.[3][13]
Mice Effects on glucose homeostasis are inconsistent; some studies show no improvement, while others suggest potential benefits. Effects on hepatic steatosis are also variable.[7]
Humans Studies on the effects of TVA on blood lipids have yielded inconsistent results, with some showing no effect on LDL cholesterol, while others report an increase at higher intakes. Effects on HDL cholesterol are also variable.[4][14]

Insights and Causality: The discrepancies in physiological outcomes across species highlight the importance of cautious interpretation when extrapolating data from animal models to humans. These differences may be attributable to variations in the background diet, the dose of TVA administered, the duration of the study, and inherent species-specific differences in lipid metabolism and inflammatory responses.

Experimental Protocols for Studying Trans-Vaccenic Acid Metabolism

For researchers aiming to investigate TVA metabolism, robust and validated analytical methods are essential. The following provides a generalized workflow for the analysis of TVA and its metabolites in biological samples.

Workflow for Fatty Acid Analysis

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Sample [label="Biological Sample\n(e.g., Adipose Tissue, Plasma)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Extraction [label="Lipid Extraction\n(e.g., Folch or Bligh-Dyer)", fillcolor="#FBBC05", fontcolor="#202124"]; FAME_Prep [label="Fatty Acid Methyl Ester (FAME)\nPreparation (e.g., with BF3-Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; GC_Analysis [label="Gas Chromatography (GC-FID/MS)\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> Lipid_Extraction; Lipid_Extraction -> FAME_Prep; FAME_Prep -> GC_Analysis; GC_Analysis -> Data_Analysis; } caption { label = "Figure 3: Experimental Workflow for Fatty Acid Analysis."; fontsize = 10; fontcolor = "#5F6368"; } END_DOT

Step-by-Step Protocol for FAME Preparation and GC-FID Analysis of Adipose Tissue

This protocol is a representative example and may require optimization based on specific laboratory conditions and sample types.

  • Sample Homogenization:

    • Accurately weigh approximately 100 mg of frozen adipose tissue.

    • Homogenize the tissue in a suitable solvent mixture (e.g., chloroform:methanol 2:1, v/v) using a mechanical homogenizer.

  • Lipid Extraction (Modified Folch Method):

    • Add the homogenate to a glass tube and bring the final volume of chloroform:methanol to a 2:1 ratio.

    • Vortex vigorously for 1-2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add 2 mL of 7% Boron Trifluoride (BF3) in methanol.[2]

    • Seal the tube and heat at 100°C for 45 minutes.[2]

    • Cool the tube to room temperature.

    • Add 5 mL of distilled water and 2 mL of hexane, then vortex.[2]

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:

    • Inject an aliquot of the FAME sample into a GC system equipped with a highly polar capillary column (e.g., 100 m CP-Sil 88 or equivalent) suitable for separating trans fatty acid isomers.

    • Use an appropriate temperature program to achieve optimal separation of fatty acid methyl esters.

    • Identify and quantify the peaks corresponding to TVA and RA by comparing their retention times and peak areas to those of known standards.

Conclusion and Future Directions

The metabolism of trans-vaccenic acid is a complex process with significant variations across species. While the conversion of TVA to the bioactive rumenic acid is a conserved pathway, the efficiency of this conversion and the resulting physiological effects differ between ruminants, rodents, and humans. These differences underscore the need for careful consideration when selecting animal models for studying the health effects of naturally occurring trans fats.

Future research should focus on:

  • Directly comparative studies: Conducting studies that simultaneously analyze TVA metabolism and SCD1 expression and activity in tissues from ruminants, rodents, and humans under standardized conditions.

  • Elucidating alternative pathways: Quantifying the contribution of beta-oxidation and elongation to the overall metabolic fate of TVA in different species.

  • Controlled intervention studies: Designing well-controlled human clinical trials and comparative animal studies to clarify the inconsistent physiological effects of TVA.

By addressing these knowledge gaps, the scientific community can gain a more comprehensive understanding of the role of trans-vaccenic acid in health and disease, paving the way for evidence-based dietary recommendations and potential therapeutic applications.

References

  • Stearoyl-CoA desaturase 1 expression is downregulated in liver and udder during E. coli mastitis through enhanced expression of repressive C/EBP factors and reduced expression of the inducer SREBP1A. (2016). PMC. [Link]

  • Rezamand, P., Watts, J. S., Yavah, K. M., Mosley, E. E., Ma, L., Corl, B. A., & McGuire, M. A. (2014). Relationship between stearoyl-CoA desaturase 1 gene expression, relative protein abundance, and its fatty acid products in bovine tissues. Journal of Dairy Research, 81(3), 333-339. [Link]

  • Molecular and Functional Analysis of the Stearoyl-CoA Desaturase (SCD) Gene in Buffalo: Implications for Milk Fat Synthesis. (2024). PMC. [Link]

  • Stearoyl-CoA Desaturase Activity and Gene Expression in the Adipose Tissue of Buffalo Bulls Was Unaffected by Diets with Different Fat Content and Fatty Acid Profile. (2021). MDPI. [Link]

  • Rezamand, P., Watts, J. S., Yavah, K. M., Mosley, E. E., Ma, L., Corl, B. A., & McGuire, M. A. (2014). Relationship between stearoyl-CoA desaturase 1 gene expression, relative protein abundance, and its fatty acid products in bovine tissues. PubMed. [Link]

  • Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. (2024). MDPI. [Link]

  • Concentration of trans-vaccenic and rumenic acids in the milk from grazing cows supplemented with palm oil, rice bran. (n.d.). SciELO. [Link]

  • Trans-11 Vaccenic Acid Dietary Supplementation Induces Hypolipidemic Effects in JCR:LA-cp Rats. (2008). ResearchGate. [Link]

  • PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. (n.d.). World Health Organization (WHO). [Link]

  • Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells. (2021). PMC. [Link]

  • Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype. (1999). PubMed. [Link]

  • Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. (2000). PMC. [Link]

  • Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells. (2021). ResearchGate. [Link]

  • Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples. (n.d.). Shimadzu. [Link]

  • Factors influencing rumenic acid and vaccenic acid content in cow's milk fat. (2011). ResearchGate. [Link]

  • Dietary supplementation of trans-11-vaccenic acid reduces adipocyte size but neither aggravates nor attenuates obesity-mediated metabolic abnormalities in fa/fa Zucker rats. (2012). Cambridge University Press & Assessment. [Link]

  • The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. (2022). MDPI. [Link]

  • Total fatty acids extraction and analysis by GC-FID. (2021). Protocols.io. [Link]

  • Polymorphisms of the SCD1 Gene and Its Association Analysis with Carcass, Meat Quality, Adipogenic Traits, Fatty Acid Composition, and Milk Production Traits in Cattle. (2024). NIH. [Link]

  • Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells. (2021). MDPI. [Link]

  • Ruminal microbe of biohydrogenation of trans-vaccenic acid to stearic acid in vitro. (2012). PMC. [Link]

  • Vaccenic acid. (n.d.). Metabolon. [Link]

  • Association of Stearoyl-CoA Desaturase Expression with Cattle Milk Characteristics. (n.d.). Unknown Source.
  • Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). (n.d.). iGEM. [Link]

  • 17.2: Oxidation of Fatty Acids. (2022). Biology LibreTexts. [Link]

  • Trans-11 Vaccenic Acid Dietary Supplementation Induces Hypolipidemic Effects in JCR:LA-cp Rats. (2008). PubMed. [Link]

  • trans Palmitoleic acid arises endogenously from dietary vaccenic acid. (2014). PubMed. [Link]

  • Human health benefits of vaccenic acid. (n.d.). Canadian Science Publishing. [Link]

  • Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas. (2024). NIH. [Link]

  • Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. (2021). PubMed. [Link]

  • Analysis of the alternative pathways for the beta-oxidation of unsaturated fatty acids using transgenic plants synthesizing polyhydroxyalkanoates in peroxisomes. (2000). Semantic Scholar. [Link]

  • “Healthier” dairy fat using trans‐vaccenic acid. (2000). Nutrition & Food Science. [Link]

  • A Fox2-Dependent Fatty Acid ß-Oxidation Pathway Coexists Both in Peroxisomes and Mitochondria of the Ascomycete Yeast Candida lusitaniae. (2013). PLOS One. [Link]

  • Concentration of trans-vaccenic and rumenic acids in the milk from grazing cows supplemented with palm oil, rice bran or whole cottonseed. (2012). ScienceOpen. [Link]

  • Concentration of trans-vaccenic and rumenic acids in the milk from grazing cows supplemented with palm oil, rice bran or whole cottonseed. (2012). SciELO. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling trans-Vaccenate

Topic: Operational Safety Guide: Handling trans-Vaccenic Acid (TVA) and Derivatives Content Type: Technical Safety Protocol & Logistical Guide Audience: Researchers, Senior Scientists, and Lab Managers Core Directive: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Guide: Handling trans-Vaccenic Acid (TVA) and Derivatives Content Type: Technical Safety Protocol & Logistical Guide Audience: Researchers, Senior Scientists, and Lab Managers

Core Directive: The Dual-Protection Strategy

As researchers, we often view Personal Protective Equipment (PPE) solely as a shield for the human operator. However, when handling lipids like trans-Vaccenate (trans-11-octadecenoic acid, CAS: 693-72-1), the paradigm must shift to Dual-Protection : protecting the scientist from chemical irritation and protecting the sample from biological contamination and oxidative degradation.

trans-Vaccenate is an unsaturated fatty acid. While its acute toxicity profile is moderate (GHS Category 2 Irritant), its experimental value is high and its stability is fragile. The protocols below are designed to ensure that your safety compliance directly supports your data reproducibility.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the specific hazards. trans-Vaccenate is typically supplied as a crystalline solid or a BSA-complexed solution.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1]Direct contact with the pure solid can cause dermatitis.
Eye Irritation H319Causes serious eye irritation.[1]Dust or splashes from stock solutions are the primary vectors.
Respiratory H335May cause respiratory irritation.[1]Inhalation of fine dust during weighing is a risk.
Sample Risk N/AOxidation / HydrolysisLipids degrade rapidly upon exposure to air/moisture.

PPE Matrix: The Barrier Strategy

The following PPE selection is based on the "Barrier Strategy," prioritizing material compatibility with fatty acids and common lipid solvents (Chloroform, Methanol, DMSO).

Hand Protection: The Nitrile Imperative

Recommendation: Powder-Free Nitrile Gloves (Minimum 4-5 mil thickness).

  • Scientific Rationale:

    • Chemical Resistance: Nitrile offers superior splash resistance to the organic solvents (e.g., hexane, chloroform) often used to solubilize trans-Vaccenate. Latex degrades rapidly in organic solvents.

    • Data Integrity: Latex gloves often contain shedding agents and plasticizers that act as "ghost peaks" in Mass Spectrometry (MS) and Gas Chromatography (GC) lipid analysis. Using powder-free nitrile prevents sample contamination.

    • Protocol: Change gloves immediately if splashed with solvent. For chloroform handling, use double-gloving or chemically resistant laminates (e.g., Silver Shield) if immersion is possible.

Eye & Face Protection

Recommendation: ANSI Z87.1 Compliant Safety Glasses with Side Shields.

  • Rationale: Standard protection against solid projectiles (crystals) and minor splashes.

  • Escalation: If handling large volumes (>100mL) of stock solution, upgrade to a Face Shield to protect the neck and face from solvent splashes.

Respiratory & Body Protection

Recommendation:

  • Body: 100% Cotton Lab Coat (Standard) or Flame-Resistant (FR) Lab Coat if working with flammable solvents (Hexane/Ether).

  • Respiratory: Work must be performed in a certified Chemical Fume Hood . If weighing large quantities outside a hood, an N95 respirator is the minimum requirement to prevent dust inhalation, though engineering controls (hoods) are preferred.

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the physical state of the trans-Vaccenate.

PPE_Decision_Tree cluster_rationale Critical Checkpoint Start Handling trans-Vaccenate State Determine Physical State Start->State Solid Solid / Crystalline State->Solid Solution Solubilized (DMSO/Ethanol) State->Solution Complex BSA-Complexed (Cell Culture) State->Complex Solid_PPE Standard PPE + Fume Hood (Prevent Dust Inhalation) Solid->Solid_PPE Soln_PPE Nitrile Gloves (Double Layer) + Splash Goggles Solution->Soln_PPE Comp_PPE Standard Sterile PPE (Aseptic Technique) Complex->Comp_PPE Check Using Chloroform? Soln_PPE->Check Yes Use PVA or Laminate Gloves Check->Yes Yes No Standard Nitrile OK Check->No No

Figure 1: PPE Decision Tree based on the physical state and solvent system used.

Operational Protocol: Safe Handling Workflow

This workflow integrates safety with sample preservation (preventing oxidation).

Prerequisites:

  • Fume hood operational (Face velocity: 80–120 fpm).

  • Argon or Nitrogen gas line available (for headspace purging).

Step 1: Preparation & Equilibrating

  • Remove the trans-Vaccenate vial from -20°C storage.

  • Critical: Allow the closed vial to reach room temperature in a desiccator before opening.

  • Why? Opening a cold lipid vial causes atmospheric moisture to condense inside, leading to hydrolysis and inaccurate weighing.

Step 2: Weighing (The High-Risk Step)

  • PPE Check: Ensure gloves are fresh (no skin oil transfer).

  • Perform weighing inside the fume hood if possible. If the balance is outside, use a static-free spatula and work quickly to minimize dust generation.

  • Safety Note: Avoid generating dust. trans-Vaccenate dust is a respiratory irritant (H335).[1]

Step 3: Solubilization

  • Dissolve the solid in the chosen solvent (e.g., Ethanol, DMSO, or Chloroform).

  • Ventilation: This step must occur in the fume hood.

  • Inert Gas Overlay: Immediately after dissolving, purge the headspace of the stock vial with Argon or Nitrogen gas to displace oxygen.

Step 4: Waste Disposal

  • Solid Waste: Disposable spatulas and weigh boats contaminated with trans-Vaccenate should be placed in the Solid Hazardous Waste bin.

  • Liquid Waste: Solutions containing organic solvents must go into Organic Solvent Waste (Non-Halogenated or Halogenated, depending on the solvent).

  • Do not pour down the drain. While fatty acids are biological, laboratory quantities mixed with solvents are regulated chemical waste.

Visualization: The "Safe-Sample" Workflow

Handling_Workflow cluster_waste Disposal Path Storage Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weigh Weighing (Avoid Dust/Static) Equilibrate->Weigh PPE: Nitrile Solubilize Solubilization (Fume Hood) Weigh->Solubilize Solvent Addition Purge Inert Gas Purge (Argon/N2) Solubilize->Purge Prevent Oxidation Waste Organic Waste Stream Solubilize->Waste Excess Use Experimental Use Purge->Use

Figure 2: Operational workflow emphasizing the sequence of thermal equilibration and inert gas purging to maintain safety and integrity.

Emergency Response

In the event of exposure, self-validating safety systems (eyewash stations, spill kits) must be accessible within 10 seconds of the workspace.

  • Skin Contact: Wash with soap and copious amounts of water. Do not use organic solvents (ethanol) to wash skin, as this may increase trans-dermal absorption of the fatty acid.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Spill Cleanup:

    • Ventilate the area.[2]

    • Wear nitrile gloves and safety goggles.

    • Absorb liquid spills with vermiculite or spill pads.

    • Clean surface with soap and water to remove greasy residue (fatty acids leave a slip hazard).

References

  • PubChem. (n.d.). Vaccenic Acid | C18H34O2 | CID 5281127.[1][3] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Vaccenate
Reactant of Route 2
Reactant of Route 2
trans-Vaccenate
© Copyright 2026 BenchChem. All Rights Reserved.